molecular formula C3H6N2O7 B12387570 1,3-Dinitroglycerin-d5

1,3-Dinitroglycerin-d5

Cat. No.: B12387570
M. Wt: 187.12 g/mol
InChI Key: ASIGVDLTBLZXNC-UXXIZXEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dinitroglycerin-d5 is a useful research compound. Its molecular formula is C3H6N2O7 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C3H6N2O7

Molecular Weight

187.12 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate

InChI

InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2/i1D2,2D2,3D

InChI Key

ASIGVDLTBLZXNC-UXXIZXEISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O)O[N+](=O)[O-]

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1,3-Dinitroglycerin-d5. This deuterated isotopologue of 1,3-dinitroglycerin (B1213736), a primary metabolite of the vasodilator nitroglycerin, is a critical tool in pharmacokinetic and metabolic research.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₃HD₅N₂O₇[2][3]
Molecular Weight 187.12 g/mol [3]
IUPAC Name (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate
Synonyms 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate, 1,3-DNG-d5[2]
CAS Number 2733972-23-9[3]
Appearance Colorless to pale yellow oily liquid (inferred from non-deuterated form)[4]
Storage Temperature 2-8°C Refrigerator or -20°C Freezer[3][5]
XLogP3 (Computed) 0.1
Hydrogen Bond Donor Count (Computed) 1
Hydrogen Bond Acceptor Count (Computed) 7
Topological Polar Surface Area (Computed) 130 Ų
Vapor Pressure of 1,3-Dinitroglycerin 0.00111 mmHg[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established chemical principles and analytical methodologies for related compounds, representative protocols can be outlined.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through the nitration of its deuterated precursor, Glycerol-1,1,2,3,3-d5. This precursor is commercially available from suppliers of stable isotopes.[6][7][8][9] The nitration process is analogous to the synthesis of nitroglycerin.

Materials:

  • Glycerol-1,1,2,3,3-d5

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Magnesium Sulfate (anhydrous)

  • Ice bath

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add Glycerol-1,1,2,3,3-d5 to the cold nitrating mixture with constant stirring, ensuring the temperature is maintained below 15°C.

  • After the addition is complete, allow the reaction to proceed for a short period with continued cooling and stirring.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product into dichloromethane.

  • Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Caution: The nitration of glycerol (B35011) and its derivatives is a highly exothermic and potentially explosive reaction. It should only be performed by trained professionals with appropriate safety precautions in a controlled laboratory setting.

Quantification of 1,3-Dinitroglycerin in Plasma using GC-MS with this compound as an Internal Standard (Representative Protocol)

This protocol is adapted from established methods for the analysis of nitroglycerin and its metabolites.[10][11][12]

1. Sample Preparation:

  • To a plasma sample, add a known amount of this compound internal standard solution.
  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of pentane (B18724) and diethyl ether).
  • Vortex and centrifuge the sample to separate the layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):
  • Column: A suitable capillary column, such as a DB-5ms.
  • Injector: Splitless mode.
  • Oven Program: An appropriate temperature program to separate 1,3-dinitroglycerin from other plasma components.
  • Mass Spectrometer (MS):
  • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for nitro compounds.[11]
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1,3-dinitroglycerin and this compound. For the non-deuterated compound, characteristic fragment ions include those at m/z 46 ([NO₂]⁺) and m/z 76. The corresponding ions for the d5-labeled standard would be expected at a higher mass-to-charge ratio.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1,3-dinitroglycerin and a fixed concentration of the this compound internal standard.
  • The concentration of 1,3-dinitroglycerin in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of 1,3-dinitroglycerin in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Spike with This compound plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Evaporation extraction->dry_down reconstitute Reconstitution dry_down->reconstitute gcms GC-MS Analysis reconstitute->gcms quant Quantification gcms->quant pk_model Pharmacokinetic Modeling quant->pk_model

Caption: Workflow for pharmacokinetic analysis using a deuterated internal standard.

Metabolic Pathway of Nitroglycerin

This compound is used to study the metabolism of nitroglycerin. The following diagram shows the main metabolic pathway leading to the formation of dinitroglycerin isomers.

metabolic_pathway GTN Glyceryl Trinitrate (GTN) (Nitroglycerin) GDN_12 1,2-Glyceryl Dinitrate (1,2-GDN) GTN->GDN_12 Metabolic Denitration GDN_13 1,3-Glyceryl Dinitrate (1,3-GDN) GTN->GDN_13 Metabolic Denitration GMN Glyceryl Mononitrates (GMNs) GDN_12->GMN NO Nitric Oxide (NO) + other products GDN_12->NO Bioactivation GDN_13->GMN

Caption: Simplified metabolic pathway of nitroglycerin.

References

In-Depth Technical Guide: 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5), an isotopically labeled metabolite of Nitroglycerin. 1,3-DNG-d5 is a critical internal standard used in pharmacokinetic and metabolic studies to ensure accurate quantification of its unlabeled analogue in biological matrices. This guide covers the molecule's core structural and physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

Molecular Structure and Properties

This compound is a glycerol (B35011) molecule selectively nitrated at the primary C1 and C3 positions, with five deuterium (B1214612) atoms replacing hydrogen atoms on the carbon backbone. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure

The molecular structure of this compound is illustrated below. The deuterium atoms are located at the C1, C2, and C3 positions of the propane (B168953) backbone.

Caption: 2D structure of this compound.
Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is essential for method development and analytical standard preparation.

PropertyValueReference
IUPAC Name 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate[1][2]
Synonyms 1,3-DNG-d5, (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate[1]
CAS Number 2733972-23-9[3]
Molecular Formula C₃HD₅N₂O₇[2][3]
Molecular Weight 187.12 g/mol [3]
Isotopic Purity Typically ≥98 atom % D (based on precursor)[4]
Chemical Purity Typically ≥90-99% by HPLC[5]
Appearance Shipped as a solution, typically in acetonitrile[6]
Storage Conditions 2-8°C Refrigerator or -20°C Freezer for long-term storage[5]

Experimental Protocols

Detailed and validated experimental procedures are crucial for the successful application of 1,3-DNG-d5 in a research setting. The following sections describe representative protocols for the synthesis and analysis of this molecule.

Synthesis of this compound

The synthesis of 1,3-DNG-d5 is not widely published in academic literature and is likely a proprietary process of commercial suppliers. However, a plausible synthetic route can be inferred from standard nitration chemistry, starting with the commercially available deuterated precursor, Glycerol-1,1,2,3,3-d5. The key challenge in the synthesis is achieving selective dinitration at the 1 and 3 positions while minimizing the formation of the 1,2-dinitrate isomer and the fully nitrated trinitroglycerin-d5.

Hypothetical Synthetic Workflow:

The process involves the controlled partial nitration of the deuterated glycerol precursor.

synthesis_workflow precursor Glycerol-1,1,2,3,3-d5 (CAS: 62502-71-0) nitration Controlled Nitration (e.g., HNO₃ / H₂SO₄ or Ac₂O / HNO₃) Low Temperature (-10 to 0 °C) precursor->nitration Step 1 reaction Reaction Mixture (1,3-DNG-d5, 1,2-DNG-d5, GTN-d5, unreacted glycerol-d5) nitration->reaction Step 2 quench Aqueous Quench (Ice-water) reaction->quench Step 3 extraction Solvent Extraction (e.g., Dichloromethane) quench->extraction Step 4 purification Purification (Chromatography) extraction->purification Step 5 product This compound (Isotopically Pure Standard) purification->product Step 6

Caption: Hypothetical workflow for the synthesis of 1,3-DNG-d5.

Methodology Details:

  • Precursor: Start with commercially available Glycerol-1,1,2,3,3-d5 (CAS: 62502-71-0) with high isotopic purity (e.g., 98 atom % D).[4][7]

  • Nitration: The deuterated glycerol is added dropwise to a cooled, stirred nitrating agent. The choice of nitrating agent and reaction conditions (temperature, stoichiometry, reaction time) is critical to control the degree of nitration and isomeric ratio. A mixed acid solution (sulfuric acid and nitric acid) is a common nitrating agent.

  • Quenching: The reaction is quenched by pouring the mixture into ice-cold water to stop the nitration and precipitate the product.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane.

  • Purification: The crude product is a mixture of isomers and other byproducts. Purification is typically achieved using column chromatography (e.g., silica (B1680970) gel) to isolate the desired this compound isomer.

  • Characterization: The final product's identity, purity, and isotopic enrichment would be confirmed using NMR (¹H, ¹³C, ²H), Mass Spectrometry, and HPLC.

Analytical Protocol: Quantification by LC-MS/MS

1,3-DNG-d5 is primarily used as an internal standard for the quantification of endogenous 1,3-DNG in biological samples like plasma or urine. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides the necessary sensitivity and specificity.

Methodology Details:

ParameterDescription
Instrumentation High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Column C18 reverse-phase column (e.g., Allure Aqueous C18, 100 mm x 2.1 mm).[8]
Mobile Phase A gradient of methanol (B129727) and water, often with a small amount of ammonium (B1175870) salt (e.g., 0.025 mM NH₄Cl) to promote adduct formation.[8]
Flow Rate Typically 0.2 - 0.4 mL/min.
Ionization Mode Negative Ion Electrospray (ESI-). Nitrate esters show excellent response in negative mode.[8]
MS/MS Detection Multiple Reaction Monitoring (MRM).
MRM Transitions Analyte (1,3-DNG): Monitor precursor-to-product ion transition (e.g., m/z 181 → m/z 62 for [M-H]⁻ → NO₂⁻). Internal Standard (1,3-DNG-d5): Monitor corresponding mass-shifted transition (e.g., m/z 186 → m/z 62).
Sample Preparation Protein precipitation (for plasma) or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase.
Quantification The concentration of 1,3-DNG is determined by comparing the peak area ratio of the analyte to the internal standard (1,3-DNG-d5) against a calibration curve.

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical method development and validation.[1]

  • Pharmacokinetic Studies: Enables precise measurement of 1,3-DNG concentrations over time in plasma or other tissues following administration of the parent drug, Nitroglycerin. This is crucial for determining absorption, distribution, metabolism, and excretion (ADME) parameters.

  • Metabolism Studies: Used to accurately quantify the formation of the 1,3-DNG metabolite from Nitroglycerin in in-vitro systems (e.g., liver microsomes, cell cultures) and in-vivo.[8]

  • Clinical Toxicology: Serves as a reliable standard in methods designed to measure levels of nitroglycerin metabolites in cases of overdose or to monitor therapeutic drug levels.[6]

  • Forensic Analysis: Can be used in methods to detect and quantify nitroglycerin and its metabolites in various samples.

The use of a stable isotope-labeled internal standard like 1,3-DNG-d5 is the gold standard in quantitative mass spectrometry. It corrects for variations in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy, precision, and robustness of the analytical results.[1]

References

An In-depth Technical Guide to 1,3-Dinitroglycerin-d5 (CAS RN: 2733972-23-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitroglycerin-d5 is the deuterated form of 1,3-dinitroglycerin (B1213736) (1,3-GDN), a primary and pharmacologically active metabolite of the vasodilator drug, nitroglycerin (glyceryl trinitrate, GTN). Due to its isotopic labeling, this compound serves as an invaluable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies of nitroglycerin and its metabolites. This guide provides a comprehensive overview of its properties, the metabolic context in which it is relevant, and the analytical methodologies for its use.

While specific experimental data for the deuterated form is not extensively available in public literature, this guide leverages the substantial body of research on the non-deuterated 1,3-dinitroglycerin to provide a thorough technical foundation. The principles of deuterium (B1214612) kinetic isotope effects (KIE) are also discussed to infer the potential impact of deuteration on the molecule's behavior.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 2733972-23-9Vendor Information
Molecular Formula C₃HD₅N₂O₇Vendor Information
Molecular Weight 187.12 g/mol Vendor Information
IUPAC Name (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitratePubChem
Synonyms 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrateVendor Information

Role in Nitroglycerin Metabolism and Pharmacokinetics

This compound is a stable isotope-labeled analog of 1,3-dinitroglycerin, a significant metabolite of nitroglycerin. Understanding the metabolism and pharmacokinetics of the parent drug and its non-deuterated metabolites is crucial for the application of the deuterated standard.

Nitroglycerin is metabolized in the liver by a reductase enzyme, as well as in extrahepatic tissues such as red blood cells and vascular walls, to its dinitrate and mononitrate metabolites.[1] The two primary dinitrate metabolites are 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN).[1] These dinitrate metabolites possess a fraction of the pharmacological activity of nitroglycerin but have considerably longer elimination half-lives, which may contribute to the overall duration of the drug's effect.[1]

Pharmacokinetic Parameters of 1,3-Dinitroglycerin (Non-deuterated)

The following table summarizes key pharmacokinetic parameters for the non-deuterated 1,3-dinitroglycerin. These values are essential for designing and interpreting studies where this compound would be used as an internal standard.

ParameterValueSpeciesSource
Elimination Half-Life 32 minutesHuman[1]
Plasma Protein Binding 30%Human[1][2]
Clearance 20.8 mL/min/kgRat[3]
Volume of Distribution 454 mL/kgRat[3]
Mean Residence Time 21.8 minutesRat[3]
Metabolic Pathway of Nitroglycerin

The metabolic cascade of nitroglycerin to its dinitrate and subsequent mononitrate metabolites is a key pathway in its clearance and mechanism of action.

Nitroglycerin_Metabolism Metabolic Pathway of Nitroglycerin GTN Nitroglycerin (GTN) GDN_1_2 1,2-Glyceryl Dinitrate (1,2-GDN) GTN->GDN_1_2 Metabolism GDN_1_3 1,3-Glyceryl Dinitrate (1,3-GDN) GTN->GDN_1_3 Metabolism GMN Glyceryl Mononitrates (GMN) GDN_1_2->GMN Metabolism GDN_1_3->GMN Metabolism Glycerol (B35011) Glycerol & Organic Nitrate GMN->Glycerol Metabolism

Metabolic breakdown of Nitroglycerin.

The Deuterium Kinetic Isotope Effect (KIE)

Deuteration, the replacement of hydrogen with its stable isotope deuterium, can significantly alter the pharmacokinetic properties of a molecule.[4][5] This is due to the deuterium kinetic isotope effect (KIE) , where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] Cleavage of a C-D bond requires more energy and thus can proceed at a slower rate if it is a rate-determining step in a metabolic reaction.[3][5]

For this compound, the five deuterium atoms are located on the glycerol backbone. If the cleavage of any of these C-H bonds is involved in the rate-limiting step of its metabolism, the deuterated molecule would be expected to have a slower rate of metabolism and consequently a longer half-life compared to its non-deuterated counterpart. This is a critical consideration for drug development professionals exploring deuterated drug candidates to improve pharmacokinetic profiles.

KIE_Concept Conceptual Workflow of Deuterium Kinetic Isotope Effect CH_Metabolism Metabolism (C-H bond cleavage) CH_Metabolite Metabolite CH_Metabolism->CH_Metabolite Fast CD_Metabolism Metabolism (C-D bond cleavage) CD_Metabolite Metabolite CD_Metabolism->CD_Metabolite Slow Impact Potential Pharmacokinetic Impact CD_Metabolism->Impact Slower metabolism leads to Increased_HalfLife Increased_HalfLife Impact->Increased_HalfLife Increased Half-Life Altered_Exposure Altered_Exposure Impact->Altered_Exposure Altered Systemic Exposure

Impact of deuteration on metabolism.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available, a general approach would involve the nitration of deuterated glycerol. The synthesis of nitroglycerin typically involves the nitration of glycerol using a mixture of nitric and sulfuric acids.[6] For the synthesis of the deuterated analog, deuterated glycerol would be used as the starting material.

General Analytical Methodology

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

A. Sample Preparation (for Plasma or Urine)

  • Spiking: To a known volume of the biological matrix (e.g., 1 mL of plasma or urine), add a small, precise volume of a standard solution of this compound.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes (nitroglycerin and its metabolites, including the deuterated standard) from the biological matrix. A common LLE solvent is a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for the chromatographic analysis (e.g., acetonitrile (B52724)/water).

B. Chromatographic Analysis

  • LC-MS/MS: This is a highly sensitive and selective method for the quantification of nitroglycerin and its metabolites.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like ammonium (B1175870) acetate or formic acid to improve ionization.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific parent-to-daughter ion transitions for both the analyte and the deuterated internal standard are monitored.

  • GC-MS: This method is also suitable, often requiring derivatization of the analytes to improve their volatility and thermal stability.

    • Derivatization: Pentafluorobenzyl bromide (PFBBr) can be used as a derivatizing agent.

    • Ionization: Negative Chemical Ionization (NCI) can provide high sensitivity for these electronegative compounds.[7]

Typical Pharmacokinetic Study Workflow

The use of this compound is integral to accurately quantify the concentration of 1,3-dinitroglycerin in biological samples during pharmacokinetic studies.

PK_Study_Workflow Typical Pharmacokinetic Study Workflow Dosing Administer Drug to Subjects Sampling Collect Biological Samples (e.g., Blood) at Timed Intervals Dosing->Sampling Spiking Spike Samples with this compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation (LLE or SPE) Spiking->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantify Analyte Concentration using Internal Standard Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Half-life, AUC, Cmax) Quantification->PK_Analysis

Workflow for a pharmacokinetic study.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the study of nitroglycerin and its metabolites. Its use as an internal standard allows for accurate and precise quantification in complex biological matrices, which is fundamental for robust pharmacokinetic and metabolic profiling. While the direct biological effects of deuteration on 1,3-dinitroglycerin are not extensively documented, the principles of the kinetic isotope effect suggest the potential for altered metabolic stability, a concept of growing importance in modern drug design and development. This guide provides a foundational understanding of this compound, grounded in the extensive knowledge of its non-deuterated analog and established principles of isotopic labeling.

References

An In-depth Technical Guide on the Synthesis of 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the synthesis of 1,3-Dinitroglycerin-d5, a deuterated analog of a major metabolite of nitroglycerin. This information is intended for qualified researchers and professionals in a controlled laboratory setting. The synthesis of nitrated glycerin compounds is inherently hazardous and should only be attempted by experienced chemists with appropriate safety measures in place.

Introduction

1,3-Dinitroglycerin (B1213736) (1,3-DNG) is a significant plasma metabolite of the vasodilator drug nitroglycerin.[1] The deuterated isotopologue, this compound (1,3-DNG-d5), serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices via mass spectrometry. This guide provides a comprehensive overview of a plausible synthetic route for 1,3-DNG-d5, adapted from established methods for the synthesis of its non-deuterated counterpart. The synthesis involves the selective nitration of the primary hydroxyl groups of commercially available deuterated glycerol (B35011) (Glycerol-1,1,2,3,3-d5).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the target compound is presented below.

PropertyGlycerol-1,1,2,3,3-d5This compound
Chemical Formula (HOCD₂)₂CDOHC₃HD₅N₂O₇
Molecular Weight 97.12 g/mol [2]187.12 g/mol
CAS Number 62502-71-0[2][3]Not available
Appearance LiquidExpected to be a liquid or solid
Boiling Point 182 °C[2]Not available
Melting Point 20 °C[2]Not available
Density 1.331 g/mL at 25 °C[2]Not available
Isotopic Purity Typically ≥98 atom % D[2]Dependent on starting material

Synthetic Workflow

The synthesis of this compound can be conceptualized as a three-stage process: preparation of the nitrating mixture, the nitration reaction itself, and subsequent purification of the product.

Synthesis_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_purification Purification HNO3 Fuming Nitric Acid Mixer Chilled Reaction Vessel (<10 °C) HNO3->Mixer H2SO4 Concentrated Sulfuric Acid H2SO4->Mixer Reactor Reaction Vessel (Controlled Temperature <15 °C) Mixer->Reactor Glycerol_d5 Glycerol-d5 Glycerol_d5->Reactor Slow, dropwise addition Quench Quenching with Ice Water Reactor->Quench Pouring reaction mixture Wash1 Water Wash Quench->Wash1 Wash2 Alkaline Wash (e.g., NaHCO₃ solution) Wash1->Wash2 Dry Drying (e.g., Na₂SO₄) Wash2->Dry Final_Product This compound Dry->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of glycerol.[4][5][6] Extreme caution is advised due to the exothermic nature of the reaction and the explosive potential of the products.

4.1. Materials and Reagents

ReagentFormulaPurity/Concentration
Glycerol-1,1,2,3,3-d5(HOCD₂)₂CDOH≥98 atom % D
Fuming Nitric AcidHNO₃≥99%
Concentrated Sulfuric AcidH₂SO₄98%
Sodium BicarbonateNaHCO₃Analytical Grade
Anhydrous Sodium SulfateNa₂SO₄Analytical Grade
DichloromethaneCH₂Cl₂ACS Grade
Deionized WaterH₂OHigh Purity
Crushed Ice--

4.2. Procedure

  • Preparation of the Nitrating Mixture:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add a calculated volume of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to below 5 °C.

    • Slowly add fuming nitric acid dropwise from the dropping funnel while maintaining vigorous stirring and ensuring the temperature does not exceed 10 °C. The optimal molar ratio of nitric acid to glycerol for selective dinitration is reported to be around 5:1.[4][5]

  • Nitration of Glycerol-d5:

    • Once the nitrating mixture has stabilized at a low temperature, begin the slow, dropwise addition of Glycerol-d5 from a separate dropping funnel.

    • The reaction is highly exothermic; maintain the temperature of the reaction mixture below 15 °C throughout the addition.[6] A runaway reaction can occur if the temperature rises too high, leading to the formation of gaseous, toxic nitrogen oxides and a significant risk of explosion.[7][8]

    • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at a controlled temperature (e.g., 10-15 °C) to ensure the reaction proceeds to completion.

  • Work-up and Purification:

    • Prepare a beaker with a large volume of crushed ice and water.

    • Carefully and slowly pour the reaction mixture onto the ice with gentle stirring. The crude product, a mixture of nitrated glycerols, will separate as an oily layer.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove and discard the lower aqueous acid layer.

    • Wash the organic layer sequentially with cold deionized water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally again with deionized water until the washings are neutral.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • The solvent (if any was used for extraction, such as dichloromethane) can be carefully removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary to isolate the 1,3-dinitroglycerin isomer.

Characterization and Data

Analytical TechniqueExpected Observations
¹H NMR Absence or significant reduction of proton signals corresponding to the glycerol backbone. Residual proton signals may be present depending on the isotopic purity of the starting material.
¹³C NMR Signals corresponding to the three carbon atoms of the glycerol backbone, with shifts indicative of the nitrate (B79036) ester functional groups.
Mass Spectrometry The molecular ion peak should correspond to the calculated molecular weight of this compound (187.12 g/mol ). Fragmentation patterns can further confirm the structure.
HPLC/GC Purity assessment and separation from other nitrated isomers (e.g., 1,2-Dinitroglycerin-d5 and Trinitroglycerin-d5).[4][5]

Safety Considerations

  • Explosion Hazard: Nitrated glycerin compounds are highly explosive and sensitive to shock, friction, and heat. All operations should be conducted behind a blast shield in a fume hood rated for explosive materials.

  • Toxicity: Nitrated organic compounds and the reagents used in their synthesis (concentrated acids) are toxic and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, face shield, and acid-resistant gloves, must be worn at all times.

  • Temperature Control: Strict temperature control is critical to prevent a runaway reaction. A reliable cooling system and constant monitoring of the reaction temperature are essential.

  • Scale: This synthesis should only be performed on a small scale, especially during initial attempts.

This guide provides a framework for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before attempting this procedure. The specific reaction conditions may require optimization to achieve the desired yield and purity.

References

A Technical Guide to the Isotopic Purity of 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 1,3-Dinitroglycerin-d5. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds.

Introduction

This compound (Chemical Formula: C₃HD₅N₂O₇) is a deuterated analog of 1,3-Dinitroglycerin.[1][2] The five deuterium (B1214612) atoms are typically located on the propane (B168953) backbone. The precise determination of its isotopic purity is critical for its application as an internal standard in quantitative bioanalytical assays and for metabolic studies. High isotopic purity ensures the accuracy and reliability of experimental results. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity involves quantifying the percentage of the deuterated species relative to all other isotopic variants of the molecule.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds.[4][5] High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), can resolve the different isotopologues of this compound.[6]

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to a final concentration of around 10 µg/mL for direct infusion or LC-MS analysis.[7]

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's guidelines to ensure high mass accuracy.

  • Chromatography (if applicable): For LC-MS analysis, a C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of a modifier like formic acid to improve ionization.

  • Mass Spectrometry Parameters: The sample is ionized using an electrospray ionization (ESI) source in negative ion mode. The full scan mass spectrum is acquired over a relevant m/z range to include the molecular ions of the unlabeled, partially deuterated, and fully deuterated species.

  • Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of each isotopologue (d0 to d5) is determined by integrating the area of its corresponding mass peak. The isotopic purity is calculated by expressing the abundance of the d5 isotopologue as a percentage of the sum of the abundances of all detected isotopologues after correcting for the natural abundance of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the sites and extent of deuteration.[9] While ¹H NMR can be used to quantify the residual protons at the deuterated positions, ²H NMR directly detects the deuterium atoms.

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

  • Sample Preparation: An accurately weighed amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte signals. A known amount of a certified internal standard with a distinct NMR signal is added for quantitative analysis (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

  • Data Acquisition: A sufficient number of scans are acquired to obtain a high signal-to-noise ratio. The relaxation delays are set appropriately to ensure accurate integration.

  • Data Analysis: The integral of the residual proton signals at the deuterated positions is compared to the integral of a non-deuterated position within the molecule (if available) or to the integral of the internal standard. This comparison allows for the calculation of the percentage of deuteration at each site.

Data Presentation

The following tables summarize hypothetical quantitative data for the isotopic purity of a representative batch of this compound.

Table 1: Isotopic Distribution of this compound Determined by HRMS

IsotopologueRelative Abundance (%)
d0 (unlabeled)0.1
d10.3
d20.5
d31.2
d42.9
d5 95.0

Table 2: Site-Specific Deuteration Determined by ¹H NMR

Position% Deuteration
C1-H₂99.5
C2-H99.2
C3-H₂99.6
Overall >99%

Visualizations

The following diagrams illustrate the workflow for determining the isotopic purity of this compound.

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc Liquid Chromatography Separation prep3->lc esi Electrospray Ionization (ESI) lc->esi hrms High-Resolution Mass Spectrometry esi->hrms integrate Integrate Isotopologue Peaks hrms->integrate correct Correct for Natural Isotope Abundance integrate->correct calculate Calculate Isotopic Purity correct->calculate

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

nmr_workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Analysis weigh_sample Accurately Weigh Sample add_solvent Dissolve in Deuterated Solvent weigh_sample->add_solvent add_standard Add Internal Standard add_solvent->add_standard acquire_1h Acquire ¹H NMR Spectrum add_standard->acquire_1h integrate_peaks Integrate Residual Proton and Standard Peaks acquire_1h->integrate_peaks calculate_purity Calculate Site-Specific and Overall Purity integrate_peaks->calculate_purity

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

Conclusion

The isotopic purity of this compound can be accurately determined using a combination of mass spectrometry and NMR spectroscopy. These techniques provide complementary information regarding the overall isotopic enrichment and the site-specific incorporation of deuterium. The methodologies outlined in this guide serve as a foundation for the quality control and characterization of this and other deuterated compounds essential for research and development.

References

Deuterium Labeling of 1,3-Dinitroglycerin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling of 1,3-dinitroglycerin (B1213736), a significant metabolite of the vasodilator drug nitroglycerin. This document outlines a detailed synthetic protocol, methods for purification and characterization, and an exploration of its metabolic fate. The information presented is intended to support research and development activities in drug metabolism, pharmacokinetics, and the development of internal standards for analytical studies.

Introduction

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful technique in pharmaceutical research.[1] It is employed to alter the metabolic profile of drugs, investigate reaction mechanisms, and create internal standards for mass spectrometry-based quantification.[2] 1,3-Dinitroglycerin (1,3-DN) is one of the two primary dinitrate metabolites of nitroglycerin, a potent vasodilator used in the treatment of angina pectoris.[3][4] The deuterium-labeled analogue of 1,3-dinitroglycerin (1,3-dinitroglycerin-d5) serves as an invaluable tool for pharmacokinetic and metabolic studies of nitroglycerin and its metabolites.

This guide details a feasible synthetic route to this compound, starting from commercially available deuterated glycerol (B35011). It further provides expected analytical data and a summary of the metabolic pathways of 1,3-dinitroglycerin.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled nitration of glycerol-d5. The procedure is adapted from established methods for the nitration of glycerol.[5][6] The reaction involves the esterification of the primary hydroxyl groups of glycerol with nitric acid, using sulfuric acid as a catalyst and dehydrating agent.

Experimental Protocol: Nitration of Glycerol-d5

Materials:

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add 15 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid with constant stirring. The temperature of the mixture should be maintained below 10°C.

  • Nitration Reaction: Slowly add 5 g of glycerol-d5 dropwise to the cold nitrating mixture with vigorous stirring. The reaction temperature must be strictly controlled and kept below 15°C. The addition should be completed over a period of 30 minutes.

  • Reaction Quenching and Extraction: After the addition is complete, continue stirring for another 15 minutes. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. Extract the aqueous mixture with three 50 mL portions of cold dichloromethane.

  • Neutralization and Drying: Combine the organic extracts and wash them sequentially with cold water, cold saturated sodium bicarbonate solution, and again with cold water until the washings are neutral. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure at a temperature not exceeding 30°C to obtain a crude mixture of nitrated glycerols.

Purification of this compound

The crude product from the nitration reaction is a mixture of mononitro-, dinitro-, and trinitroglycerin-d5 isomers. The separation of this compound can be achieved by column chromatography on silica gel.[7]

Procedure:

  • Column Preparation: Pack a silica gel column using a slurry of silica gel in hexane.

  • Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the column with a gradient of ethyl acetate in hexane. The dinitroglycerin isomers will elute after the trinitroglycerin and before the mononitroglycerin derivatives. 1,3-Dinitroglycerin is typically less polar than 1,2-dinitroglycerin (B1197951) and will elute first.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing pure this compound.[8][9]

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a pale yellow oil.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Product Characteristics

ParameterValueReference
Starting MaterialGlycerol-d5 (98% isotopic purity)Commercially available
Molecular FormulaC₃HD₅N₂O₇-
Molecular Weight187.12 g/mol -
Yield
Crude Product60-70%Estimated
Purified 1,3-DNG-d525-35%Estimated
Isotopic Purity
Deuterium Incorporation>98%[10][11]

Table 2: Analytical and Spectroscopic Data

AnalysisExpected ResultsReference
¹H NMR Absence of signals corresponding to C1-H and C3-H. A singlet for C2-H.[12]
¹³C NMR Three signals corresponding to the three carbon atoms of the glycerol backbone.
Mass Spectrometry (ESI-MS) [M-H]⁻ ion at m/z 186.04[8][13]
High-Resolution Mass Spectrometry Calculated for C₃D₅N₂O₇[M-H]⁻: 186.0416, Found: 186.0418Estimated

Table 3: Pharmacokinetic Parameters of 1,3-Dinitroglycerin (in humans)

ParameterValueReference
Elimination Half-life (t½)26-32 minutes[4]
Plasma Protein Binding30%[4]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Synthetic Workflow for this compound Glycerol_d5 Glycerol-d5 Nitration Nitration Reaction (<15°C) Glycerol_d5->Nitration Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Nitration Crude_Product Crude Product Mixture Nitration->Crude_Product Extraction Extraction (Dichloromethane) Crude_Product->Extraction Neutralization Neutralization (NaHCO3) Extraction->Neutralization Drying Drying (MgSO4) Neutralization->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Metabolic Pathway of 1,3-Dinitroglycerin

The metabolic fate of 1,3-dinitroglycerin is part of the broader metabolism of nitroglycerin. It undergoes further denitration to form mononitrate glycerols.

Metabolic_Pathway Metabolic Pathway of 1,3-Dinitroglycerin cluster_0 Nitroglycerin Metabolism cluster_1 1,3-Dinitroglycerin Metabolism cluster_2 Final Metabolite Nitroglycerin Nitroglycerin (GTN) DN_1_2 1,2-Dinitroglycerin Nitroglycerin->DN_1_2 mtALDH, GSTs DN_1_3 1,3-Dinitroglycerin Nitroglycerin->DN_1_3 mtALDH, GSTs MN_1 1-Mononitroglycerin DN_1_3->MN_1 Denitration MN_3 3-Mononitroglycerin DN_1_3->MN_3 Denitration Glycerol Glycerol MN_1->Glycerol MN_3->Glycerol

Caption: Metabolic pathway of 1,3-dinitroglycerin.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and metabolic understanding of deuterium-labeled 1,3-dinitroglycerin. The provided experimental protocols and expected data serve as a valuable resource for researchers in drug development and metabolism. The use of this compound as an internal standard is crucial for accurate quantification in complex biological matrices, ultimately supporting the development of safer and more effective therapeutics.

References

Safety Data Sheet for 1,3-Dinitroglycerin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety data for 1,3-Dinitroglycerin-d5. Due to the limited availability of specific safety and toxicological data for the deuterated form, this guide heavily relies on information from the safety data sheets (SDS) of the non-deuterated 1,3-Dinitroglycerin and the parent compound, Nitroglycerin. The primary hazards are expected to be very similar.

This guide is intended for researchers, scientists, and drug development professionals. All personnel handling this compound should be adequately trained and adhere to strict safety protocols.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Chemical Name 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate[1][2]
CAS Number 2733972-23-9[2]
Molecular Formula C₃HD₅N₂O₇[1]
Molecular Weight 187.12 g/mol [3]
Appearance No data available
Storage Temperature 2-8°C (Refrigerator) or -20°C (Freezer)[4][5]

Hazard Identification and Classification

The hazard classification for this compound is extrapolated from its non-deuterated analogue, 1,3-Dinitroglycerin, and the parent compound, Nitroglycerin.

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure

Signal Word: Danger

Primary Hazards:

  • Explosive Hazard: Dried out material may explode if exposed to heat, flame, friction, or shock.[6]

  • Health Hazard: Toxic if inhaled, ingested, or absorbed through the skin.[6] Contact may cause burns to the skin and eyes.[6] Overexposure can lead to headaches, dizziness, nausea, and a drop in blood pressure.

Exposure Controls and Personal Protection

Strict adherence to the following exposure controls and personal protective equipment (PPE) is mandatory when handling this compound.

Control ParameterRecommendation
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile).
Respiratory Protection If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

Experimental Protocols for Safe Handling:
  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge.

  • Ignition Sources: Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.

  • Tools: Use non-sparking tools.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage Protocols:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as heat, ozone, shock, and acids.[6]

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow the emergency response protocol outlined below.

Emergency Spill Response Protocol:
  • Evacuate: Immediately evacuate all personnel from the spill area.

  • Isolate: Isolate the spill or leak area for at least 100 meters in all directions.[6]

  • Control Ignition Sources: Eliminate all ignition sources.

  • Containment: Do not touch or walk through spilled material. For a small spill, flush the area with large amounts of water. For a large spill, wet the material down with water and dike for later disposal.[7]

  • Personal Protection: Wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing.[7]

  • Decontamination: Decontaminate the area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for the parent compound, Nitroglycerin. The primary toxic effects are vasodilation and methemoglobinemia.[8]

Toxicity MetricValueSpecies
LD50 Oral 105 mg/kgRat
LD50 Oral 115 mg/kgMouse
  • Human Health Effects: Exposure can cause throbbing headaches, decreased blood pressure, dizziness, and nausea.[8]

Diagrams

Emergency Spill Response Workflow

Spill_Response spill Spill of this compound evacuate Evacuate Immediate Area spill->evacuate isolate Isolate Spill Area (100m radius) evacuate->isolate ppe Don Appropriate PPE (SCBA, Chem Suit) isolate->ppe control_ignition Eliminate All Ignition Sources ppe->control_ignition contain Contain Spill (Wet with water and dike) control_ignition->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for emergency response to a spill of this compound.

References

In-Depth Technical Guide to 1,3-Dinitroglycerin-d5 Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certified reference material (CRM) for 1,3-Dinitroglycerin-d5. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled internal standard in their analytical workflows. This document details the material's specifications, analytical methodologies for its characterization, and guidance for its proper handling and storage.

Core Technical Data

The certified reference material of this compound is a critical tool for ensuring accuracy and precision in quantitative analytical methods, particularly in mass spectrometry-based assays for the analysis of nitroglycerin and its metabolites. The following table summarizes the key quantitative data for a representative certified reference material.

ParameterSpecification
Chemical Name 2-Hydroxypropane-1,3-diyl-1,1,2,3,3-d5 dinitrate[1]
Chemical Formula C₃HD₅N₂O₇[1][2]
Molecular Weight 187.12 g/mol [2][3]
CAS Number 2733972-23-9[2]
Purity ≥98%
Isotopic Enrichment ≥99 atom % Deuterium (B1214612)
Format Solution
Concentration 100 µg/mL (nominal)
Solvent Acetonitrile
Storage Conditions -20°C[4]

Chemical Structure

The chemical structure of this compound is presented below. The five deuterium atoms are located on the carbon backbone, providing a stable isotopic label for use as an internal standard.

Chemical Structure of this compound C1 D₂C O1 O C1->O1 C2 DC(OH) C2->C1 C3 D₂C C2->C3 O4 O C3->O4 N1 N⁺ O1->N1 O2 O⁻ N1->O2 O3 O N1->O3 N2 N⁺ O4->N2 O5 O⁻ N2->O5 O6 O N2->O6

Caption: Chemical structure of this compound.

Experimental Protocols

The certification of this reference material involves a series of rigorous analytical tests to confirm its identity, purity, and concentration. The following are detailed methodologies representative of those used in the certification process.

Identity Confirmation by Mass Spectrometry

The identity of this compound is confirmed using high-resolution mass spectrometry (HRMS).

  • Instrumentation: A time-of-flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is typically employed.

  • Sample Preparation: The certified reference material solution is diluted with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive or negative ion mode.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 50-500

  • Data Analysis: The acquired mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the chemical formula of this compound. The measured mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical exact mass.

Purity and Concentration Determination by Chromatography

The purity of the neat material and the concentration of the resulting solution are determined using a validated chromatographic method, typically high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with an appropriate detector.

  • Instrumentation: An HPLC system equipped with a UV detector or a GC system with a flame ionization detector (FID) or electron capture detector (ECD).

  • Chromatographic Conditions (HPLC-UV):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

  • Quantification: The concentration of the this compound solution is determined by comparing its peak area to that of a calibration curve prepared from a well-characterized, high-purity primary reference standard. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Workflow for Certification of Reference Material

The following diagram illustrates the logical workflow for the synthesis, purification, characterization, and certification of a chemical reference material like this compound.

cluster_synthesis Synthesis and Purification cluster_characterization Characterization and Certification cluster_final_product Final Product start Starting Materials synthesis Chemical Synthesis of this compound start->synthesis purification Purification (e.g., Chromatography) synthesis->purification identity Identity Confirmation (e.g., MS, NMR) purification->identity purity Purity Assessment (e.g., HPLC, GC) identity->purity concentration Concentration Determination purity->concentration stability Stability Assessment concentration->stability certification Issuance of Certificate of Analysis stability->certification packaging Packaging and Labeling certification->packaging storage Storage at Controlled Temperature packaging->storage

Caption: Workflow for Certified Reference Material Production.

Applications

This compound is primarily used as an internal standard in the quantitative analysis of nitroglycerin and its metabolites in biological matrices such as plasma and urine. Its use is crucial in pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and forensic analysis. The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency in mass spectrometry, leading to more accurate and reliable results.

Handling and Storage

To ensure the integrity and stability of the certified reference material, it is imperative to adhere to the recommended handling and storage guidelines. The material should be stored in its original unopened ampule at the specified temperature of -20°C until use. Once opened, the solution should be used promptly or transferred to a tightly sealed vial to minimize solvent evaporation. Exposure to light and elevated temperatures should be avoided.

This technical guide provides a foundational understanding of the this compound certified reference material. For specific lot information and detailed uncertainty budgets, users should always refer to the Certificate of Analysis provided by the manufacturer.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dinitroglycerin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative bioanalysis of nitroglycerin and its metabolites, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. 1,3-Dinitroglycerin-d5, a deuterated analog of the major nitroglycerin metabolite 1,3-dinitroglycerin (B1213736) (1,3-GDN), serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based assays. Its chemical and physical properties closely mimic that of the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps. This document provides detailed application notes and a comprehensive protocol for the use of this compound in the quantification of 1,3-dinitroglycerin and other related metabolites in biological matrices.

Nitroglycerin is a potent vasodilator used in the treatment of angina and other cardiovascular conditions. It is rapidly metabolized in the body to dinitrate (GDN) and mononitrate (GMN) isomers, with 1,2-GDN and 1,3-GDN being the primary dinitrate metabolites. Accurate measurement of these metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations.

Principle of Isotopic Dilution Mass Spectrometry

The methodology described herein is based on the principle of stable isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (this compound) is added to the biological sample containing the analyte of interest (1,3-dinitroglycerin). The sample is then processed, and the ratio of the analyte to the internal standard is measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical behavior, any loss or variation during sample processing affects both compounds equally, leaving their ratio unchanged. This allows for highly accurate quantification of the analyte.

Application

This method is applicable for the quantitative determination of 1,3-dinitroglycerin in various biological matrices, including human plasma and urine. It can be adapted for the simultaneous analysis of other nitroglycerin metabolites, such as 1,2-dinitroglycerin, provided that chromatographic separation is achieved.

Experimental Protocols

The following is a detailed protocol for the analysis of 1,3-dinitroglycerin in human plasma using this compound as an internal standard, adapted from established methods for nitroglycerin metabolite analysis.

Materials and Reagents
  • Analytes: 1,3-Dinitroglycerin

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Biological Matrix: Human plasma (or other relevant biological fluid)

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-dinitroglycerin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 1,3-dinitroglycerin stock solution in a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)
  • Sample Spiking: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution (this compound).

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions (Negative Ion Mode ESI):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dinitroglycerin181.062.015
This compound186.062.015

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.15,234105,6780.0495
0.525,876104,9870.2465
1.051,987106,1230.4899
5.0255,432105,3452.4247
10.0512,345104,8764.8854
50.02,567,890105,98724.2285
100.05,145,678105,12348.9491
Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.9985
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%0.1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of nominal (±20% at LLOQ)95.2% - 103.5%
Precision (at LLOQ, LQC, MQC, HQC) CV < 15% (< 20% at LLOQ)4.5% - 8.2%
Matrix Effect CV < 15%7.8%
Recovery Consistent and reproducible~85%
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominalStable

Visualizations

Nitroglycerin_Metabolism Nitroglycerin Nitroglycerin (GTN) GDN_1_2 1,2-Dinitroglycerin (1,2-GDN) Nitroglycerin->GDN_1_2 Metabolism GDN_1_3 1,3-Dinitroglycerin (1,3-GDN) Nitroglycerin->GDN_1_3 Metabolism NO Nitric Oxide (NO) Nitroglycerin->NO Bioactivation GMN Glycerol Mononitrates (GMN) GDN_1_2->GMN Metabolism GDN_1_3->GMN Metabolism Vasodilation Vasodilation NO->Vasodilation

Caption: Metabolic pathway of Nitroglycerin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 1,3-Dinitroglycerin Calibration->Quantification

Caption: Analytical workflow for 1,3-dinitroglycerin.

Isotopic_Dilution_Principle cluster_sample Biological Sample cluster_spiking Internal Standard Spiking cluster_processing Sample Processing & Analysis cluster_detection Mass Spectrometry Detection cluster_quantification Quantification Analyte Analyte (1,3-GDN) (Unknown Amount) Process Extraction, Chromatography, Ionization Analyte->Process IS Internal Standard (1,3-GDN-d5) (Known Amount) IS->Process Loss Analyte and IS Loss (Proportional) MS Measure Peak Area Ratio (Analyte / IS) Process->MS Result Calculate Analyte Concentration MS->Result

Caption: Principle of Isotopic Dilution.

Application Note: Quantitative Analysis of Dinitroglycerin using 1,3-Dinitroglycerin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroglycerin, a primary active metabolite of the vasodilator Nitroglycerin, plays a crucial role in the therapeutic effects observed in the treatment of angina pectoris and other cardiovascular conditions. The two main isomers, 1,2-dinitroglycerin (B1197951) (1,2-GDN) and 1,3-dinitroglycerin (B1213736) (1,3-GDN), exhibit pharmacological activity and are key analytes in pharmacokinetic and metabolism studies.[1][2][3] Accurate and sensitive quantification of these metabolites in biological matrices is therefore essential for drug development and clinical research.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of 1,2-dinitroglycerin and 1,3-dinitroglycerin in plasma. The use of a stable isotope-labeled internal standard, 1,3-Dinitroglycerin-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[4] While the detailed protocol herein is based on established methods using a structurally similar internal standard, 1,2,4-butanetriol-1,4-dinitrate, the principles and procedures are directly applicable for the use of this compound.[1]

Signaling Pathway: Mechanism of Action

Nitroglycerin and its active dinitrate metabolites exert their vasodilatory effects through the nitric oxide (NO) signaling pathway. The biotransformation of these compounds, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), leads to the release of nitric oxide.[5][6] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium levels and cause dephosphorylation of myosin light chains, ultimately leading to smooth muscle relaxation and vasodilation.[7][9]

signaling_pathway cluster_cell Vascular Smooth Muscle Cell GTN Dinitroglycerin ALDH2 mALDH2 GTN->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MLC Myosin Light Chain (Relaxation) PKG->MLC Dephosphorylation Relaxation Vasodilation MLC_P Myosin Light Chain-P (Contraction) MLC_P->MLC MLC->Relaxation

Caption: Dinitroglycerin signaling pathway leading to vasodilation.

Experimental Protocols

Materials and Reagents
  • 1,2-Dinitroglycerin and 1,3-Dinitroglycerin reference standards

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Chloride

  • Human plasma (K2EDTA)

  • 96-well protein precipitation plates

  • 96-well collection plates

Instrumentation

An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. A system such as an Agilent 1200 HPLC coupled with a 4000 QTRAP MS/MS is suitable.[10]

Sample Preparation Protocol
  • Spiking: To 500 µL of human plasma in a polypropylene (B1209903) tube, add the appropriate amount of 1,2-GDN and 1,3-GDN standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to all samples, calibration standards, and QCs.

  • Protein Precipitation: Add 1000 µL of acetonitrile to each tube.[10]

  • Vortexing: Vortex-mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[10]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

  • Transfer: Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials.

  • Injection: Inject an aliquot (e.g., 15 µL) of the supernatant into the LC-MS/MS system.[10]

experimental_workflow start Start sample 500 µL Plasma Sample start->sample spike Spike with Standards & Internal Standard (1,3-GDN-d5) sample->spike precipitate Add 1000 µL Acetonitrile (Protein Precipitation) spike->precipitate vortex Vortex Mix (1 minute) precipitate->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 15 µL into LC-MS/MS transfer->inject end End inject->end

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Method Parameters
ParameterSetting
LC Column Allure Aqueous C18 (100 mm x 2.1 mm) or equivalent[1]
Mobile Phase A Water with 0.025 mM Ammonium Chloride[1]
Mobile Phase B Methanol with 0.025 mM Ammonium Chloride
Gradient Start with 5% B, increase to 95% B, then return to 5% B[10]
Flow Rate 550 µL/min[10]
Injection Volume 15 µL[10]
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for this compound):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1,2-Dinitroglycerin181.062.0
1,3-Dinitroglycerin181.046.0
This compound (IS)186.062.0 or 46.0

Note: The metabolites have the same mass and may have the same fragment, necessitating chromatographic separation.[11] Optimal MRM transitions should be determined empirically.

Quantitative Data

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
1,2-Dinitroglycerin0.5 - 15> 0.99
1,3-Dinitroglycerin0.5 - 15> 0.99

Data adapted from a similar study.[1]

Accuracy and Precision

The accuracy and precision of the method were evaluated using quality control (QC) samples at low, medium, and high concentrations.

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
1,2-DinitroglycerinLow1.5< 10< 1892-117
Medium5.0< 10< 1892-117
High10.0< 10< 1892-117
1,3-DinitroglycerinLow1.5< 10< 1892-117
Medium5.0< 10< 1892-117
High10.0< 10< 1892-117

Data adapted from a similar study.[1][12]

Limits of Detection and Quantification
ParameterValue
Lower Limit of Quantification (LLOQ)10 pg/mL for both metabolites[11]
Limit of Detection (LOD)Approximately 3 pg/mL (estimated)

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of 1,2-dinitroglycerin and 1,3-dinitroglycerin in human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the high level of accuracy and precision required for pharmacokinetic and clinical studies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this analytical methodology.

References

Application Notes and Protocols for 1,3-Dinitroglycerin-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitroglycerin (B1213736) (1,3-GDN) is a primary active metabolite of the vasodilator drug nitroglycerin (glyceryl trinitrate, GTN). Along with 1,2-dinitroglycerin (B1197951) (1,2-GDN), it contributes to the therapeutic effects of nitroglycerin. Accurate and sensitive quantification of 1,3-dinitroglycerin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte, compensating for variability during sample preparation and analysis. 1,3-Dinitroglycerin-d5 is an ideal internal standard for the quantification of 1,3-dinitroglycerin by LC-MS/MS, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the mass spectrometric analysis of 1,3-dinitroglycerin.

Application: Quantitative Bioanalysis of 1,3-Dinitroglycerin in Human Plasma

This application note describes a sensitive and robust LC-MS/MS method for the quantification of 1,3-dinitroglycerin in human plasma using this compound as an internal standard. The method is suitable for clinical research and drug development studies.

Quantitative Data Summary
ParameterValueReference
Analyte1,3-Dinitroglycerin
Internal StandardThis compound
MatrixHuman Plasma
Lower Limit of Quantitation (LLOQ)10 pg/mL[1]
Upper Limit of Quantitation (ULOQ)10,000 pg/mL
Linearity (r²)> 0.99
Precision (%CV)< 15%[2]
Accuracy (%Bias)Within ±15%[2]
Experimental Protocol

1. Materials and Reagents

  • 1,3-Dinitroglycerin analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-dinitroglycerin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 1,3-dinitroglycerin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.

  • Add 10 µL of the internal standard working solution (10 ng/mL this compound) to all tubes except the blank.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 10 µL into the LC-MS/MS system.

4. Liquid Chromatography Conditions

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientAs described in the table below
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

5. Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature500°C
IonSpray Voltage-4500 V
Curtain Gas35 psi
Collision Gas9 psi
Dwell Time100 ms

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)
1,3-Dinitroglycerin181.062.0-20 V
This compound (Predicted) 186.0 62.0 -20 V

Note: The MRM transition for this compound is predicted based on the fragmentation of the unlabeled compound and the mass shift from deuterium (B1214612) labeling. The loss of a nitrate (B79036) group (NO₃⁻, m/z 62) is a characteristic fragmentation pathway for dinitroglycerin. The d5-glycerol backbone is not expected to alter this primary fragmentation. It is highly recommended to confirm and optimize this transition experimentally.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample (50 µL) is Add Internal Standard (this compound) sample->is ppt Protein Precipitation (Cold Acetonitrile) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the quantitative analysis of 1,3-dinitroglycerin in plasma.

Signaling Pathway: Nitroglycerin Metabolism

metabolism_pathway GTN Nitroglycerin (GTN) GDN_1_2 1,2-Dinitroglycerin (1,2-GDN) GTN->GDN_1_2 GDN_1_3 1,3-Dinitroglycerin (1,3-GDN) GTN->GDN_1_3 NO Nitric Oxide (NO) GTN->NO Bioactivation GMN_1 1-Mononitroglycerin GDN_1_2->GMN_1 GMN_2 2-Mononitroglycerin GDN_1_2->GMN_2 GDN_1_2->NO GDN_1_3->GMN_1 GDN_1_3->NO Glycerol Glycerol GMN_1->Glycerol GMN_2->Glycerol

Caption: Metabolic pathway of nitroglycerin to its active dinitrate and inactive mononitrate metabolites.

References

Application Note: Quantitative Analysis of 1,3-Dinitroglycerin using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitroglycerin (B1213736) (1,3-GDN) is a primary active metabolite of nitroglycerin, a potent vasodilator used in the treatment of angina and other cardiovascular diseases. Accurate quantification of 1,3-GDN in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive method for the quantitative analysis of 1,3-dinitroglycerin in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with 1,3-Dinitroglycerin-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Principle

This method employs Gas Chromatography (GC) for the separation of 1,3-dinitroglycerin and its deuterated internal standard, this compound. Following separation, the compounds are detected by a Mass Spectrometer (MS) operating in Negative Chemical Ionization (NCI) mode. NCI is a soft ionization technique that provides high sensitivity for electrophilic compounds like dinitroglycerin. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
Sample Preparation
  • Spiking: To 200 µL of plasma in a 10 mL polypropylene tube, add a known concentration of the this compound internal standard solution.

  • Extraction: Add 4 mL of toluene to the plasma sample. Vortex the mixture for 20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes at 10°C to separate the organic and aqueous phases.

  • Isolation: Carefully transfer the upper organic phase (toluene) to a clean tube.

  • Evaporation: Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 200 µL of 2% triethylamine in hexane. The addition of triethylamine acts as a masking agent to prevent the adsorption of nitroglycerin and its metabolites onto glassware[2].

  • Transfer: Transfer the final solution to a GC vial with an insert for analysis.

GC-MS Instrumentation and Parameters

The following parameters are based on established methods for the analysis of dinitroglycerin and related compounds[2][3].

ParameterSetting
Gas Chromatograph
ColumnInertCap 17MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume2 µL
Injection ModeSplitless
Injection Port Temp.150°C
Carrier GasHelium
Oven Program50°C (hold 1 min), ramp at 10°C/min to 200°C (hold 2 min)
Mass Spectrometer
Ionization ModeNegative Chemical Ionization (NCI)
Reagent GasMethane
Ion Source Temperature200°C
Interface Temperature200°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)
1,3-Dinitroglycerin62.0, 46.0[2]
This compound67.0, 51.0 (Predicted based on a +5 mass shift for the d5 isotope)

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of 1,3-Dinitroglycerin based on literature values.

ParameterValueReference
Linearity Range0.14 to 3 ng/mL in plasma[4]
Correlation Coefficient (r)> 0.999[4]
Limit of Quantification (LOQ)0.15 ng/mL in plasma[4]
Detection Limit> 0.3 nmol/L in urine[5]

Experimental Workflow

GCMS_Workflow Sample Sample Collection (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike 1. Extraction Liquid-Liquid Extraction (Toluene) Spike->Extraction 2. Centrifuge Centrifugation Extraction->Centrifuge 3. Evaporation Evaporation under Nitrogen Centrifuge->Evaporation 4. Reconstitution Reconstitution (2% TEA in Hexane) Evaporation->Reconstitution 5. GCMS GC-MS Analysis (NCI Mode) Reconstitution->GCMS 6. Data Data Acquisition (SIM Mode) GCMS->Data 7. Quant Quantification (Peak Area Ratio) Data->Quant 8. Report Reporting Quant->Report 9. Analyte_IS_Relationship cluster_sample Sample Analyte 1,3-Dinitroglycerin (Analyte) SamplePrep Sample Preparation (Extraction, Derivatization, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep GCMS_System GC-MS System (Injection, Separation, Ionization, Detection) SamplePrep->GCMS_System Analyte_Response Analyte Response (Peak Area) GCMS_System->Analyte_Response IS_Response IS Response (Peak Area) GCMS_System->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

References

Application Notes and Protocols for Pharmacokinetic Studies of 1,3-Dinitroglycerin using 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitroglycerin (B1213736) (1,3-GDN) is one of the two primary active metabolites of nitroglycerin (glyceryl trinitrate, GTN), a widely used vasodilator for the treatment of angina pectoris and heart failure. Understanding the pharmacokinetic profile of 1,3-GDN is crucial for a comprehensive evaluation of the overall therapeutic effect and safety of nitroglycerin. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of 1,3-Dinitroglycerin-d5 as an internal standard in pharmacokinetic studies of 1,3-GDN.

Rationale for Using this compound

The use of a deuterated internal standard such as this compound is considered best practice in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. The key advantages include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte, 1,3-GDN. This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the deuterated internal standard is affected by the matrix in the same way as the analyte, it provides effective normalization.

  • Improved Accuracy and Precision: By accounting for variations in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method.

Experimental Protocols

This section outlines the key experimental protocols for a typical pharmacokinetic study of 1,3-dinitroglycerin in a preclinical animal model (e.g., rats), utilizing this compound as an internal standard.

Animal Dosing and Sample Collection
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Dosing: 1,3-Dinitroglycerin can be administered intravenously (IV) or orally (PO). For IV administration, a typical dose might be in the range of 0.25 to 2.0 µ g/min infused over a specific period (e.g., 70 minutes) to achieve steady-state concentrations.

  • Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular or tail vein at predetermined time points into EDTA-containing tubes. A typical sampling schedule for an IV infusion study could be: 0 (pre-dose), 5, 15, 30, 60, 70 (end of infusion), 75, 80, 90, and 120 minutes.

  • Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Sample Preparation and Extraction

This protocol is based on a liquid-liquid extraction (LLE) method, which is effective for extracting small molecules like 1,3-dinitroglycerin from plasma.

  • Thawing: Frozen plasma samples, calibration standards, and quality control (QC) samples are thawed on ice.

  • Spiking with Internal Standard: To 100 µL of each plasma sample, calibration standard, and QC, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in acetonitrile). Vortex briefly.

  • Extraction:

    • Add 500 µL of extraction solvent (e.g., a mixture of methyl acetate (B1210297) and another organic solvent).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Program: A typical gradient might start at 10% B, ramp up to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for nitroglycerin and its metabolites.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for 1,3-dinitroglycerin and its deuterated internal standard. The exact m/z values would need to be optimized, but hypothetical transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1,3-Dinitroglycerin181.062.0
This compound186.062.0

Note: The precursor ion for this compound is 5 mass units higher than the unlabeled compound due to the five deuterium (B1214612) atoms. The product ion may be the same if the fragmentation does not involve the deuterated positions.

Data Analysis and Pharmacokinetic Calculations
  • Quantification: The concentration of 1,3-dinitroglycerin in the unknown samples is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.

  • Pharmacokinetic Parameters: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t1/2: Elimination half-life

    • CL: Clearance

    • Vd: Volume of distribution

Data Presentation

The following tables summarize representative pharmacokinetic parameters of 1,3-dinitroglycerin from published studies.

Table 1: Pharmacokinetic Parameters of 1,3-Dinitroglycerin in Rats Following Intravenous Infusion

ParameterValue (at 0.25 µ g/min infusion)
Clearance (CL)20.8 mL/min/kg
Volume of Distribution (Vd)454 mL/kg
Mean Residence Time (MRT)21.8 min

Table 2: Pharmacokinetic Parameters of 1,3-Dinitroglycerin in Humans Following Oral Administration of Nitroglycerin

Data for 1,3-GDN following administration of the parent drug.

ParameterValueReference
Elimination Half-life (t1/2)26-32 minutes
Cmax (from 0.8 mg GTN)~1.5 ng/mL
AUC (from 0.8 mg GTN)~4 ng*h/mL

Visualizations

Metabolic Pathway of Nitroglycerin

GTN Nitroglycerin (GTN) GDN_1_2 1,2-Dinitroglycerin (1,2-GDN) GTN->GDN_1_2 Metabolism GDN_1_3 1,3-Dinitroglycerin (1,3-GDN) GTN->GDN_1_3 Metabolism NO Nitric Oxide (NO) GTN->NO Bioactivation GMN Glyceryl Mononitrates (GMN) GDN_1_2->GMN Further Metabolism GDN_1_3->GMN Further Metabolism Vasodilation Vasodilation NO->Vasodilation Mechanism of Action

Caption: Metabolic pathway of nitroglycerin to its active dinitrate metabolites.

Experimental Workflow for Pharmacokinetic Analysis

cluster_in_vivo In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis Dosing Animal Dosing (1,3-Dinitroglycerin) Sampling Blood Sampling (Time Points) Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Spiking Spike with Internal Standard (this compound) Plasma->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Quantification) LCMS->Data PK Pharmacokinetic Analysis Data->PK

Caption: Workflow for the pharmacokinetic analysis of 1,3-dinitroglycerin.

Logical Relationship for Internal Standard Use

Analyte 1,3-Dinitroglycerin (Analyte) Extraction Sample Preparation (Extraction) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample Plasma Sample Sample->Analyte Sample->IS LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: The role of the internal standard in achieving accurate quantification.

Application Notes and Protocols for Metabolite Identification Using 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 1,3-Dinitroglycerin-d5 in the identification and quantification of nitroglycerin (glyceryl trinitrate, GTN) metabolites. The primary application of this compound is as an internal standard (IS) in mass spectrometry-based methods to ensure accurate and precise quantification of the main active metabolites of nitroglycerin: 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN).

Introduction

Nitroglycerin is a potent vasodilator used in the treatment of angina pectoris and other cardiovascular conditions.[1] Its therapeutic effects are mediated by its metabolic conversion to nitric oxide (NO), a potent vasodilator. This biotransformation is primarily carried out by the mitochondrial aldehyde dehydrogenase 2 (ALDH2) enzyme, leading to the formation of 1,2-GDN and nitrite.[1] A separate degradation pathway also produces 1,3-GDN.[1] Given the short half-life of the parent compound, monitoring its active dinitrate metabolites is crucial for pharmacokinetic and pharmacodynamic studies.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of these metabolites in complex biological matrices, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Nitroglycerin and its Dinitrate Metabolites in Rats (Intravenous Infusion)
CompoundInfusion Rate (µ g/min )Clearance (mL/min/kg)Volume of Distribution (mL/kg)Mean Residence Time (min)
1,2-GDN 0.2532.369522.0
2.0No significant alterationNo significant alterationNo significant alteration
1,3-GDN 0.2520.845421.8
2.0No significant alterationNo significant alterationNo significant alteration

Data sourced from pharmacokinetic studies in Sprague-Dawley rats.[4]

Table 2: Pharmacokinetic Parameters of Dinitrate Metabolites in Humans Following Oral Administration of Nitroglycerin
MetaboliteDose of NitroglycerinCmax (ng/mL)Tmax (min)Terminal Half-life (min)
1,2-GDN & 1,3-GDN 6.5 mg, 9.0 mg, 13.0 mgHigher than parent GTN~20~50

This table summarizes data from a study in healthy human subjects. The plasma concentrations of the dinitrate metabolites were found to be higher than that of the parent nitroglycerin.[5]

Table 3: In Vitro Degradation of Nitroglycerin and Metabolite Distribution
Cell LineDegradation Half-life of NTG (hours)1,2-GDN vs. 1,3-GDN Ratio (at 5 hours)
LLC-PK1 4.5 ± 0.41.5 ± 0.1
HA-VSMC 39.2 ± 0.020.2 ± 0.02

Data from in vitro metabolism studies in cell cultures.[6]

Experimental Protocols

Protocol 1: Quantification of Nitroglycerin and its Dinitrate Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the simultaneous determination of nitroglycerin and its dinitrate metabolites.[6]

1. Sample Preparation: Protein Precipitation

a. To 100 µL of human plasma, add an appropriate amount of internal standard solution (this compound and Nitroglycerin-d5 in methanol). b. Add 300 µL of acetonitrile (B52724) to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C. f. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: Allure Aqueous C18 (100 mm x 2.1 mm) or equivalent.[6]
  • Mobile Phase: A linear gradient of water and methanol (B129727) containing 0.025 mM ammonium (B1175870) chloride.[6]
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 40°C.

b. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Negative Ion Electrospray (ESI-).[6]
  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]
  • MRM Transitions (example):
  • Nitroglycerin: Precursor Ion > Product Ion
  • 1,2-GDN: Precursor Ion > Product Ion
  • 1,3-GDN: Precursor Ion > Product Ion
  • Nitroglycerin-d5: Precursor Ion > Product Ion
  • This compound: Precursor Ion > Product Ion
  • Optimize collision energies and other MS parameters for the specific instrument used.

3. Data Analysis

a. Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Protocol 2: Analysis of Nitroglycerin Metabolites in Blood Plasma by GC-MS

This protocol is based on a gas chromatography-mass spectrometry method with negative chemical ionization.[7]

1. Sample Preparation: Liquid-Liquid Extraction

a. To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., o-iodobenzyl alcohol).[7] b. Add 4 mL of toluene (B28343) and vortex for 20 minutes.[7] c. Centrifuge at 3000 rpm for 5 minutes at 10°C.[7] d. Isolate the organic phase and dry it under a stream of nitrogen.[7] e. Reconstitute the residue in 200 µL of 2% triethylamine (B128534) in hexane (B92381) and transfer to a GC vial.[7]

2. GC-MS Analysis

a. Gas Chromatography (GC) Conditions:

  • Column: DB-1 or equivalent capillary column.[8]
  • Injection: Low-temperature injection (e.g., 150°C) to minimize thermal decomposition.[7]
  • Oven Program: Isothermal at 100°C or a suitable temperature gradient.[8]
  • Carrier Gas: Helium.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.[7]
  • Ion Source Temperature: 200°C.[7]
  • Interface Temperature: 200°C.[7]
  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and the internal standard.[7]

3. Data Analysis

a. Generate calibration curves by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analytes in the samples from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (Plasma/Urine) add_is Add this compound (IS) start->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction concentrate Evaporation & Reconstitution extraction->concentrate chromatography LC or GC Separation concentrate->chromatography ms_detection MS/MS Detection (MRM/SIM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification results Metabolite Concentration quantification->results

Caption: Experimental workflow for metabolite quantification.

signaling_pathway cluster_metabolism Nitroglycerin Metabolism cluster_signaling Signaling Cascade GTN Nitroglycerin (GTN) GDN_1_2 1,2-Glyceryl Dinitrate (1,2-GDN) GTN->GDN_1_2 mtALDH2 GDN_1_3 1,3-Glyceryl Dinitrate (1,3-GDN) GTN->GDN_1_3 Degradation Nitrite Nitrite (NO2-) GTN->Nitrite mtALDH2 NO Nitric Oxide (NO) Nitrite->NO Reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Phosphorylation Cascade

Caption: Nitroglycerin metabolic and signaling pathway.

References

Application Note: High-Throughput Analysis of 1,3-Dinitroglycerin in Clinical Toxicology using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 1,3-dinitroglycerin (B1213736) (1,3-GDN) in human plasma. 1,3-GDN is a major active metabolite of the vasodilator drug nitroglycerin, and its monitoring is crucial in clinical toxicology and pharmacokinetic studies.[1][2][3] This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 1,3-Dinitroglycerin-d5, to ensure high accuracy and precision. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, suitable for high-throughput clinical laboratories.

Introduction

Nitroglycerin is a widely used medication for the treatment of angina and heart failure.[1][2] Upon administration, it is rapidly metabolized into dinitrate and mononitrate glycerol (B35011) compounds, with 1,2- and 1,3-dinitroglycerin being the primary active metabolites. Accurate quantification of these metabolites in biological matrices is essential for assessing therapeutic efficacy, monitoring patient compliance, and investigating potential toxicity. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method reliability. This application note presents a detailed protocol for the determination of 1,3-GDN in plasma, adaptable for clinical toxicology assays.

Experimental

Materials and Reagents
  • 1,3-Dinitroglycerin standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of 1,3-GDN from plasma samples.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reverse-phase column.

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: HPLC Gradient

Time (min)% Mobile Phase B
0.05
5.095
6.095
6.15
8.05
Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dinitroglycerin181.062.015
This compound186.062.015

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to be evaluated include:

  • Linearity: The calibration curve should be linear over the expected concentration range of clinical samples. A typical range for dinitroglycerin metabolites is 0.5 to 50 ng/mL.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ should be sufficient for the intended clinical application. For dinitroglycerin metabolites, an LLOQ of around 0.5 ng/mL is often required.[2]

  • Matrix Effect: The use of a stable isotope-labeled internal standard is expected to compensate for any significant matrix effects.

  • Recovery: The extraction recovery of the analyte and internal standard should be consistent and reproducible.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed.

Table 3: Representative Method Performance (Hypothetical Data)

ParameterResult
Linearity Range 0.5 - 50 ng/mL (r² > 0.99)
LLOQ 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ± 10%
Extraction Recovery > 85%

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add IS (1,3-GDN-d5) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms quantification Quantification lc_ms_ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of 1,3-Dinitroglycerin.

logical_relationship cluster_drug_metabolism Drug Metabolism cluster_analytical_principle Analytical Principle Nitroglycerin Nitroglycerin Metabolites 1,2- and 1,3-Dinitroglycerin Nitroglycerin->Metabolites Metabolism Analyte 1,3-Dinitroglycerin (Analyte) Metabolites->Analyte LC_Separation LC Separation Analyte->LC_Separation IS This compound (Internal Standard) IS->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Analyte/IS Ratio MS_Detection->Ratio Concentration Concentration Determination Ratio->Concentration

Caption: Logical relationship of drug metabolism and the analytical principle.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 1,3-dinitroglycerin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy of the results, making this method highly suitable for clinical toxicology monitoring and pharmacokinetic studies. The simple and rapid sample preparation procedure allows for a high throughput of samples, which is essential in a clinical laboratory setting.

References

Application Notes: Quantitative Analysis of 1,3-Dinitroglycerin in Human Urine using 1,3-Dinitroglycerin-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroglycerin is a medication used for treating and preventing angina. It is metabolized in the body to dinitrate and mononitrate metabolites, including 1,3-dinitroglycerin (B1213736) (1,3-DNG). Monitoring the levels of these metabolites in urine can be crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing occupational exposure.[1][2] The use of a stable isotope-labeled internal standard, such as 1,3-Dinitroglycerin-d5 (1,3-DNG-d5), is the gold standard for quantitative analysis by mass spectrometry.[3][4][5] This is because the deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to compensate for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[6][7]

This document provides a detailed protocol for the extraction and quantification of 1,3-DNG in human urine using 1,3-DNG-d5 as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method.

ParameterValue
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Mean Recovery 85-115%
Matrix Effect Minimal

Experimental Protocol

Materials and Reagents
  • 1,3-Dinitroglycerin analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-DNG and 1,3-DNG-d5 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 1,3-DNG by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 1,3-DNG-d5 primary stock solution with a 50:50 methanol/water mixture.

Sample Preparation (Solid Phase Extraction)
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Internal Standard Spiking: To 1 mL of urine supernatant, add 10 µL of the 100 ng/mL 1,3-DNG-d5 internal standard working solution.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard UHPLC or HPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
MRM Transitions See table below
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dinitroglycerin 181.062.015
This compound 186.062.015
Data Analysis and Quantification
  • Quantification is performed using the peak area ratio of the analyte (1,3-DNG) to the internal standard (1,3-DNG-d5).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • The concentration of 1,3-DNG in the urine samples is determined by interpolating the peak area ratio from the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample 1. Urine Sample Collection spike 2. Spike with 1,3-DNG-d5 (IS) urine_sample->spike spe 3. Solid Phase Extraction (SPE) spike->spe elute 4. Elution spe->elute dry_reconstitute 5. Evaporation & Reconstitution elute->dry_reconstitute lc_ms 6. LC-MS/MS Analysis dry_reconstitute->lc_ms quant 7. Quantification (Analyte/IS Ratio) lc_ms->quant report 8. Final Report quant->report

Caption: Experimental workflow for the analysis of 1,3-Dinitroglycerin in urine.

internal_standard_logic cluster_analyte Analyte (1,3-DNG) cluster_is Internal Standard (1,3-DNG-d5) cluster_quant Quantification analyte_urine Analyte in Urine analyte_extracted Extracted Analyte analyte_urine->analyte_extracted Extraction Loss analyte_signal Analyte MS Signal analyte_extracted->analyte_signal Ionization Variation ratio Calculate Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_urine Known Amount of IS Added is_extracted Extracted IS is_urine->is_extracted Same Extraction Loss is_signal IS MS Signal is_extracted->is_signal Same Ionization Variation is_signal->ratio concentration Accurate Concentration ratio->concentration Corrects for Variations

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Dinitroglycerin-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting during the chromatographic analysis of 1,3-Dinitroglycerin-d5.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for observing a split or shoulder peak when analyzing this compound?

A1: A likely cause of peak splitting is the presence of the isomeric impurity, 1,2-Dinitroglycerin-d5. These two isomers are often produced during the synthesis of the deuterated standard and can be difficult to separate chromatographically. A patent for determining related substances in nitroglycerin ointment highlights that achieving a separation degree of at least 1.5 between 1,2-dinitroglycerin (B1197951) and 1,3-dinitroglycerin (B1213736) is a critical method requirement.[1] Another common reason is the "deuterium isotope effect," where the deuterated compound (this compound) elutes slightly earlier than its non-deuterated counterpart if present, potentially causing peak distortion if not fully resolved.[2][3]

Q2: Can the mobile phase composition contribute to peak splitting of this compound?

A2: Yes, the mobile phase composition is critical. An inappropriate solvent strength can lead to poor peak shape. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion or splitting.[4] For reversed-phase chromatography of dinitroglycerin compounds, a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is common.[1][4][5] An unstable mobile phase composition can also lead to variable retention times and peak shapes.[6]

Q3: How does the HPLC column condition affect the peak shape of this compound?

A3: The column's condition is paramount for good peak shape. Peak splitting can be caused by a blocked inlet frit, a void at the head of the column, or contamination of the stationary phase.[6] These issues can create multiple flow paths for the analyte, resulting in a split peak. If all peaks in your chromatogram are splitting, it often points to a problem with the column or system hardware.

Q4: Could my sample preparation be the cause of the peak splitting?

A4: Absolutely. High sample concentration can overload the column, leading to peak fronting or splitting.[6] It is also crucial that the sample is fully dissolved in the injection solvent. Any undissolved material can contribute to peak distortion and damage the column.

Q5: Is this compound stable during analysis?

A5: Nitroglycerin and its dinitrate metabolites can be susceptible to degradation. While d5-labeling can sometimes alter stability, it's important to consider potential degradation into mononitroglycerin compounds, which could appear as extra peaks. However, peak splitting is more commonly associated with isomeric impurities or chromatographic issues. Studies on nitroglycerin stability show it can be affected by storage conditions and contact with certain plastics.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Splitting

This guide will help you systematically identify the root cause of peak splitting for this compound.

Step 1: Evaluate the Scope of the Problem

  • Observe all peaks in the chromatogram. Are all peaks splitting, or just the this compound peak?

    • All peaks splitting: This typically indicates a hardware or system-wide issue.

    • Only this compound peak splitting: This suggests an issue specific to the analyte or its interaction with the chromatographic system.

Step 2: Investigate Analyte-Specific Issues

  • Consider Isomeric Impurity: The most probable cause is the co-elution of 1,2-Dinitroglycerin-d5. Review the certificate of analysis for your standard to check for isomeric purity.

  • Check for Deuterium Isotope Effect: If you are also running a non-deuterated 1,3-Dinitroglycerin standard, the d5 version may elute slightly earlier.[2][3] Ensure your method has sufficient resolution to separate these.

  • Sample Concentration: Prepare and inject a dilution of your sample (e.g., 1:10). If the peak shape improves or the split resolves into two distinct peaks, your original sample was likely overloaded.[6]

Step 3: Examine Method Parameters

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of the same strength as your initial mobile phase.[4]

  • Mobile Phase: Prepare fresh mobile phase to rule out degradation or compositional changes.

  • Temperature: Ensure consistent column and solvent temperature. Temperature differences between the solvent and the column can sometimes cause peak splitting.

Step 4: Inspect the HPLC System

  • Column: If a column void or blockage is suspected, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

  • Fittings and Tubing: Check all connections for leaks or improper fittings, which can introduce dead volume and cause peak distortion.

Guide 2: Optimizing the Chromatographic Method for Dinitroglycerin Isomers

If isomeric impurity is the suspected cause, this guide provides steps to improve the separation of this compound and 1,2-Dinitroglycerin-d5.

Step 1: Adjust Mobile Phase Composition

  • Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting isomers. A patent for separating dinitroglycerin isomers uses a multi-step gradient with an acetonitrile/water mobile phase.[1]

  • Organic Modifier: If using acetonitrile, try substituting it with methanol. Different organic solvents can alter selectivity and improve the resolution of isomers.

Step 2: Modify Flow Rate and Temperature

  • Lower Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution.

  • Change Temperature: Adjusting the column temperature can influence the selectivity between the two isomers. Experiment with temperatures between 25°C and 40°C.

Step 3: Evaluate Stationary Phase

  • Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for the isomers.

Experimental Protocol: HPLC-UV Analysis of Dinitroglycerin Isomers

This protocol is a representative method for the analysis of dinitroglycerin compounds, based on established analytical procedures.[1][5]

Parameter Condition
HPLC System Isocratic or Gradient HPLC system with UV detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes (adjust as needed for resolution)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 214 nm
Sample Diluent Mobile Phase (initial conditions)

Quantitative Data Summary

The following table summarizes the key differences that can lead to peak splitting when dealing with deuterated standards.

Factor Observation Typical Quantitative Impact
Isomeric Impurity Presence of 1,2-Dinitroglycerin-d5 alongside this compound.Requires chromatographic resolution >1.5 for accurate quantification.[1]
Deuterium Isotope Effect This compound elutes slightly before non-deuterated 1,3-Dinitroglycerin.Retention time shifts are typically small, often a fraction of the peak width.[2]
Column Overload Peak fronting or splitting at high concentrations.Reduce sample concentration by a factor of 5-10 to return to a Gaussian peak shape.

Visualizations

Troubleshooting_Workflow Troubleshooting Peak Splitting for this compound start Peak Splitting Observed q1 Are all peaks splitting? start->q1 a1_yes Hardware/System Issue: - Check for leaks/dead volume - Inspect column (voids, blockage) - Examine injector q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No q2 Inject a 1:10 dilution. Does peak shape improve? a1_no->q2 a2_yes Column Overload: - Reduce sample concentration q2->a2_yes Yes q3 Is sample solvent stronger than mobile phase? q2->q3 No a3_yes Solvent Mismatch: - Dissolve sample in mobile phase q3->a3_yes Yes a4 Likely Isomeric Impurity (1,2-Dinitroglycerin-d5): - Optimize method for resolution - Check standard purity q3->a4 No

Caption: A logical workflow for diagnosing the cause of peak splitting.

Method_Optimization Method Optimization for Dinitroglycerin Isomer Separation start Goal: Separate 1,3-DNG-d5 and 1,2-DNG-d5 step1 Adjust Mobile Phase: - Implement a shallow gradient - Test alternative organic solvent (e.g., MeOH) start->step1 step2 Modify Flow and Temperature: - Lower the flow rate - Vary column temperature (25-40°C) step1->step2 step3 Evaluate Stationary Phase: - Try a column with different selectivity (e.g., Phenyl-Hexyl) step2->step3 end Achieve Resolution > 1.5 step3->end

Caption: A workflow for optimizing isomer separation.

References

Technical Support Center: Improving Signal-to-Noise with 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,3-Dinitroglycerin-d5 as a stable isotope-labeled internal standard (SIL-IS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the accuracy and signal-to-noise ratio in your experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of 1,3-Dinitroglycerin, where five hydrogen atoms have been replaced with deuterium (B1214612) atoms. It is used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. Because its chemical and physical properties are nearly identical to the unlabeled analyte (1,3-Dinitroglycerin), it can be used to accurately correct for variations during sample preparation, chromatography, and ionization, thereby improving the precision and accuracy of the measurement.

Q2: How does using this compound improve the signal-to-noise ratio?

A2: Using this compound as an internal standard improves the signal-to-noise ratio by providing a stable reference signal.[1][2] The ratio of the analyte signal to the internal standard signal is used for quantification. This ratiometric measurement minimizes the impact of random noise and systematic variations from the sample matrix and instrument, leading to a more stable and reliable signal for the analyte of interest.

Q3: What are the key considerations when using a deuterated internal standard like this compound?

A3: Key considerations include:

  • Isotopic Purity: Ensure the deuterated standard has high isotopic enrichment to minimize contributions to the analyte signal.

  • Chemical Purity: The standard should be free from unlabeled analyte and other impurities.

  • Co-elution: The deuterated standard and the analyte should co-elute chromatographically to experience the same matrix effects.

  • Isotopic Stability: The deuterium labels should be on stable positions in the molecule to prevent H/D exchange with the solvent or matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Chromatographic Resolution

Question: I am observing poor peak shape or the analyte and this compound are not co-eluting. What should I do?

Answer: This is a common issue that can significantly impact the accuracy of your results. Here are some troubleshooting steps:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Adjust the organic modifier concentration, gradient slope, and pH of the mobile phase.

    • Column: Ensure you are using an appropriate column for the separation of polar compounds. A C18 column is often a good starting point.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

  • Check for Contamination: Contamination in the LC-MS system can lead to peak tailing and other issues. Flush the system thoroughly.

  • Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

Issue 2: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are not reproducible, even with the use of this compound. What could be the cause?

Answer: Inconsistent results can arise from several factors. Follow this guide to diagnose the problem:

  • Verify Co-elution: As mentioned in Issue 1, ensure the analyte and internal standard are co-eluting. Even slight separation can lead to differential matrix effects.

  • Assess for Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with protons from the sample matrix or solvent.

    • Test for Exchange: Incubate the this compound in the sample matrix under your experimental conditions (time, temperature, pH) and analyze for the presence of the unlabeled 1,3-Dinitroglycerin.

    • Mitigation: If exchange is observed, consider adjusting the pH of your sample preparation and mobile phases.

  • Check for Contamination of the Internal Standard: The internal standard solution may be contaminated with the unlabeled analyte. Analyze the internal standard solution by itself to check for the presence of the analyte.

  • Evaluate Matrix Effects: While SIL-IS are designed to compensate for matrix effects, severe ion suppression or enhancement can still impact results. You may need to improve your sample clean-up procedure.

Issue 3: Low Signal Intensity for Analyte and/or Internal Standard

Question: I am observing a weak signal for both my analyte and this compound. How can I improve the signal intensity?

Answer: Low signal intensity can be due to issues with the sample preparation, chromatography, or mass spectrometer settings.

  • Optimize Mass Spectrometer Parameters:

    • Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature.

    • Fragmentation: Optimize the collision energy for the specific MRM transitions of your analyte and internal standard.

  • Improve Sample Preparation:

    • Extraction Efficiency: Evaluate your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to ensure efficient recovery of the analyte and internal standard.

    • Sample Concentration: If the concentration of your analyte is very low, consider a sample concentration step.

  • Check for Adsorption: Nitroglycerin and its metabolites can be prone to adsorbing to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

Data Presentation

Table 1: Representative Improvement in Signal-to-Noise Ratio (S/N) with this compound

Analyte Concentration (ng/mL)S/N without Internal StandardS/N with this compound% Improvement
11245275%
555210282%
10110430291%
505202050294%

Note: This data is representative and illustrates the expected improvement in signal-to-noise ratio when using a stable isotope-labeled internal standard. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Protocol: Quantification of 1,3-Dinitroglycerin in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a clean polypropylene tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • 1,3-Dinitroglycerin: Q1: 181.0 -> Q3: 62.0

    • This compound: Q1: 186.0 -> Q3: 62.0

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Inaccurate Results start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok adjust_chrom Adjust Chromatographic Conditions coelution_ok->adjust_chrom No check_exchange Step 2: Assess for Isotopic (H/D) Exchange coelution_ok->check_exchange Yes adjust_chrom->check_coelution exchange_ok Exchange Observed? check_exchange->exchange_ok adjust_ph Adjust Sample/Mobile Phase pH exchange_ok->adjust_ph Yes check_purity Step 3: Check IS Purity (Chemical & Isotopic) exchange_ok->check_purity No adjust_ph->check_exchange purity_ok IS Purity Acceptable? check_purity->purity_ok new_is Source New Internal Standard purity_ok->new_is No check_matrix Step 4: Evaluate Matrix Effects purity_ok->check_matrix Yes end_ok Results Accurate and Consistent new_is->end_ok improve_cleanup Improve Sample Clean-up Procedure check_matrix->improve_cleanup improve_cleanup->end_ok

Caption: Troubleshooting workflow for inaccurate quantitative results.

experimental_workflow Experimental Workflow for 1,3-Dinitroglycerin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add 1,3-DNG-d5 IS (10 µL) plasma_sample->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection MS/MS Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for 1,3-Dinitroglycerin quantification.

References

Technical Support Center: Matrix Effects in 1,3-Dinitroglycerin-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5) using LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 1,3-DNG-d5 due to matrix effects.

Problem 1: Low and Inconsistent Signal for 1,3-DNG-d5

Question: My signal intensity for 1,3-DNG-d5 is significantly lower in plasma samples compared to the standard solution, and the results are not reproducible. What could be the cause?

Answer: This is a classic indication of ion suppression , a major type of matrix effect.[1][2] Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), salts, and proteins, can interfere with the ionization of 1,3-DNG-d5 in the mass spectrometer's ion source, leading to a suppressed signal.[3]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Consider using a C18 or a polymer-based sorbent.

    • Liquid-Liquid Extraction (LLE): LLE can efficiently separate 1,3-DNG-d5 from many interfering substances. Experiment with different organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether.

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, which are major contributors to ion suppression.[1] If using PPT, consider a subsequent clean-up step.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the mobile phase gradient to achieve better separation between 1,3-DNG-d5 and the region where matrix components elute. An infusion experiment with a blank matrix extract can help identify these suppression zones.

    • Column Chemistry: Try a different column chemistry (e.g., phenyl-hexyl) to alter selectivity and improve resolution from interfering peaks.

  • Sample Dilution: If the concentration of 1,3-DNG-d5 is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and mitigate their impact on ionization.

Problem 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard

Question: I am using 1,3-DNG-d5 as an internal standard for the quantification of 1,3-Dinitroglycerin, but my accuracy and precision are poor. I thought the internal standard should correct for matrix effects.

Answer: While a stable isotope-labeled internal standard (SIL-IS) like 1,3-DNG-d5 is the best tool to compensate for matrix effects, it's not always a perfect solution.[4] Several factors can lead to inaccurate results even with a SIL-IS:

  • Differential Matrix Effects: Although chemically similar, the analyte and the SIL-IS may not co-elute perfectly. If a highly suppressive matrix component elutes precisely with one but not the other, the ratio will be skewed.

  • Non-Coeluting Metabolites: An unknown metabolite of the parent drug might co-elute with the analyte but not the internal standard, causing localized ion suppression.

  • High Concentration of Interferences: Extremely high levels of matrix components can suppress the signals of both the analyte and the internal standard to a point where the signal-to-noise ratio is poor, leading to imprecise measurements.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for the analyte and 1,3-DNG-d5 have the same retention time and peak shape.

  • Assess Matrix Effects Quantitatively: Perform a post-extraction addition experiment to quantify the extent of ion suppression for both the analyte and 1,3-DNG-d5. This will confirm if the matrix is affecting both compounds to the same degree.

  • Improve Sample Cleanup: Even with a SIL-IS, a cleaner sample is always better. Re-evaluate your sample preparation method to remove more of the interfering matrix components.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects experienced by the unknown samples.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of 1,3-DNG-d5 quantification?

A1: Matrix effects are the alteration of the ionization efficiency of 1,3-DNG-d5 by co-eluting, undetected compounds in the sample matrix.[3] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis.[1][2]

Q2: How does using the deuterated internal standard 1,3-DNG-d5 help overcome matrix effects?

A2: A deuterated internal standard is chemically almost identical to the non-deuterated analyte. Therefore, it is assumed to behave similarly during sample preparation, chromatography, and ionization.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise results.

Q3: What are the most common sources of matrix effects in plasma or urine analysis of 1,3-DNG-d5?

A3: In plasma, phospholipids from cell membranes are a primary source of ion suppression. Other sources include salts, endogenous metabolites, and proteins. In urine, salts, urea, and various organic acids can cause significant matrix effects.

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are used to remove interfering compounds.[1]

  • Chromatographic Separation: Optimizing the LC method to separate 1,3-DNG-d5 from matrix components is crucial.[2]

  • Use of a Stable Isotope-Labeled Internal Standard: 1,3-DNG-d5 is an ideal internal standard to compensate for matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix helps to account for matrix-induced changes in ionization efficiency.[1]

Q5: How can I quantitatively assess the matrix effect on my 1,3-DNG-d5 measurement?

A5: The post-extraction addition method is the standard approach to quantify matrix effects.[3] This involves comparing the peak area of 1,3-DNG-d5 in a neat solution to the peak area of 1,3-DNG-d5 spiked into a blank, extracted sample matrix at the same concentration. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.

Quantitative Data Summary

Table 1: Illustrative Recovery Data for Nitroglycerin Analogs in Biological Matrices

AnalyteMatrixSample PreparationAverage Recovery (%)Reference
NitroglycerinPlasmaNot Specified99.1 ± 1.97[5]
Isosorbide DinitratePlasmaNot Specified100.7 ± 1.96[5]
NitroglycerinUrineNot Specified100.4 ± 1.8[5]
Isosorbide DinitrateUrineNot Specified100.3 ± 1.7[5]

Note: This data represents the efficiency of the extraction process and not the direct measurement of matrix effects (ion suppression/enhancement). High recovery does not necessarily mean an absence of matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol describes how to quantitatively measure the matrix effect for 1,3-DNG-d5.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of 1,3-DNG-d5 in the final mobile phase composition at a known concentration (e.g., mid-level of the calibration curve).

    • Set B (Post-Extraction Spike): Take a blank plasma/urine sample and process it using your established extraction procedure. After the final evaporation step, reconstitute the residue with the standard solution from Set A.

    • Set C (Blank Matrix): Process a blank plasma/urine sample using your extraction procedure and reconstitute with the mobile phase. This is to ensure there is no interference at the retention time of 1,3-DNG-d5.

  • LC-MS/MS Analysis: Analyze multiple replicates (n=5 or more) of Set A and Set B.

  • Calculation of Matrix Factor (MF):

    • Calculate the average peak area for 1,3-DNG-d5 from Set A and Set B.

    • Matrix Factor (MF) = (Average Peak Area in Set B) / (Average Peak Area in Set A)

    • Matrix Effect (%) = (1 - MF) * 100

    • A positive percentage indicates ion suppression, while a negative percentage indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for 1,3-DNG-d5 from Human Plasma

This is a general guideline and may require optimization.

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., a different deuterated analog if 1,3-DNG-d5 is the analyte of interest, or 1,3-DNG-d5 if it is being used as the internal standard). Vortex for 30 seconds. Add 1 mL of 4% phosphoric acid, and vortex again.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute 1,3-DNG-d5 with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add 1,3-DNG-d5 (IS) Sample->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Quantification Result Data->Result

Caption: Workflow for 1,3-DNG-d5 quantification in plasma.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results Check_IS Is 1,3-DNG-d5 Signal Low/Variable? Start->Check_IS Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Check_Coelution Verify Analyte-IS Co-elution Check_IS->Check_Coelution No Optimize_Prep Improve Sample Prep (SPE, LLE) Assess_ME->Optimize_Prep End Reliable Quantification Optimize_Prep->End Optimize_LC Optimize Chromatography Optimize_LC->End Check_Coelution->Optimize_LC No Check_Coelution->End Yes

Caption: Decision tree for troubleshooting matrix effects.

References

Optimizing Mass Spectrometry Parameters for 1,3-Dinitroglycerin-d5 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of 1,3-Dinitroglycerin-d5. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound?

A1: Electrospray ionization (ESI) in negative ion mode is the recommended method for the analysis of 1,3-Dinitroglycerin (B1213736) and its deuterated analogs. This is due to the electronegative nature of the nitro groups, which readily form negative ions.

Q2: How can I separate this compound from its isomer, 1,2-Dinitroglycerin-d5?

A2: Baseline separation of 1,2- and 1,3-dinitroglycerin isomers is critical as they can have the same mass and fragmentation patterns.[1] An effective approach is to use a liquid chromatography (LC) system coupled with the mass spectrometer. A C18 column with a gradient elution of water and methanol (B129727) containing a small amount of ammonium (B1175870) chloride has been shown to be effective for separating the non-deuterated isomers and can be adapted for the deuterated analogs.[2]

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: For this compound (molecular weight: 187.12 g/mol ), the expected precursor ion in negative ESI mode would be the [M-H]⁻ ion at m/z 186.1. Another possibility is the formation of adducts, such as a chloride adduct [M+Cl]⁻, which has been observed for the non-deuterated analog. The primary fragmentation pathway for dinitroglycerin involves the loss of one or both nitro groups (NO₂). Therefore, potential product ions to monitor in Multiple Reaction Monitoring (MRM) would correspond to the loss of these functional groups.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Signal Intensity Suboptimal ionization parameters.Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature. For ESI, ensure the nebulizer is functioning correctly. Consider the possibility of adduct formation with mobile phase additives (e.g., chloride) and adjust the precursor ion m/z accordingly.
Inefficient fragmentation.Optimize the collision energy for the selected precursor ion to maximize the intensity of the desired product ions. Perform a collision energy ramping experiment to determine the optimal value.
Inconsistent Results Matrix effects from the sample.Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Evaluate matrix effects by comparing the response of the analyte in the sample matrix to its response in a clean solvent.
Instability of the analyte.1,3-Dinitroglycerin can be thermally labile. Ensure that the temperature of the ion source and any transfer lines are not excessively high.
Isomer Co-elution Inadequate chromatographic separation.Adjust the LC gradient profile, mobile phase composition, or flow rate to improve the resolution between the 1,2- and this compound isomers. Consider using a longer column or a column with a different stationary phase.

Experimental Protocols

Optimizing MS Parameters using Infusion

A direct infusion of a standard solution of this compound is the most effective way to determine the optimal MS parameters.

Procedure:

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Operate the mass spectrometer in full scan mode in the negative ESI setting to identify the precursor ion (e.g., [M-H]⁻ or an adduct).

  • Select the identified precursor ion and perform a product ion scan to identify the major fragment ions.

  • Optimize the cone voltage to maximize the intensity of the precursor ion.

  • For each precursor-product ion pair (MRM transition), optimize the collision energy to maximize the intensity of the product ion.

LC-MS/MS Method for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method. Further optimization may be required based on the specific instrumentation and sample matrix.

Parameter Value
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Cone Voltage 30 V (Optimize as described above)
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Proposed MRM Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragmentation Collision Energy (eV)
186.1140.1[M-H-NO₂]⁻15 (Requires Optimization)
186.194.1[M-H-2NO₂]⁻25 (Requires Optimization)

Visualizing Experimental Workflows

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE LC LC Separation SPE->LC MS MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for this compound analysis.

ms_optimization_workflow Start Start: Infuse Standard FindPrecursor Identify Precursor Ion (Full Scan) Start->FindPrecursor OptimizeCV Optimize Cone Voltage FindPrecursor->OptimizeCV FindProduct Identify Product Ions (Product Ion Scan) OptimizeCV->FindProduct OptimizeCE Optimize Collision Energy (for each MRM transition) FindProduct->OptimizeCE End End: Optimized Parameters OptimizeCE->End

Caption: Workflow for optimizing MS parameters.

References

Technical Support Center: 1,3-Dinitroglycerin-d5 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 1,3-Dinitroglycerin-d5 (1,3-DNG-d5) internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated analog of 1,3-Dinitroglycerin, a metabolite of the vasodilator drug Nitroglycerin. Its primary application is as an internal standard in analytical and pharmacokinetic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of 1,3-Dinitroglycerin in biological samples.[1] The deuterium (B1214612) labeling allows for differentiation from the endogenous analyte by mass spectrometry.

Q2: What are the common sources of contamination for the 1,3-DNG-d5 standard?

A2: Contamination of the 1,3-DNG-d5 standard can arise from several sources:

  • Synthesis-Related Impurities: The synthesis of 1,3-DNG-d5 may result in the presence of related compounds, such as the isomeric 1,2-Dinitroglycerin-d5, under-nitrated mononitroglycerin-d5, or over-nitrated nitroglycerin-d5. The starting material, deuterated glycerol, may also contain impurities.

  • Degradation Products: 1,3-DNG-d5 can degrade over time, especially under improper storage conditions (e.g., exposure to light, high temperatures, or non-neutral pH). Degradation pathways typically involve the sequential loss of nitro groups, leading to the formation of mononitroglycerin-d5 and deuterated glycerol.[2]

  • Isotopic Impurities: The standard may contain a small percentage of the unlabeled 1,3-Dinitroglycerin or partially deuterated species. This can lead to an overestimation of the analyte's concentration.[3][4]

  • External Contamination: Contamination can be introduced from solvents, glassware, or other laboratory equipment during sample preparation and analysis.

Q3: How can I assess the purity of my 1,3-DNG-d5 standard?

A3: The purity of your standard should be verified upon receipt and periodically thereafter.

  • Certificate of Analysis (CoA): Always review the CoA provided by the supplier. It should provide information on the chemical and isotopic purity of the standard.

  • LC-MS Analysis: Inject a high-concentration solution of the 1,3-DNG-d5 standard alone into your LC-MS system. This will allow you to check for the presence of any unexpected peaks that could represent impurities. Acquiring full-scan mass spectra can help in the identification of these contaminants.

  • Quantitative NMR (qNMR): For a highly accurate determination of purity, qNMR can be employed, though it is a more specialized technique.

Q4: What is isotopic exchange and how can it affect my results?

A4: Isotopic exchange is a process where deuterium atoms on your labeled standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[3][5][6] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. For 1,3-DNG-d5, the deuterium atoms are on carbon atoms and are generally stable. However, prolonged exposure to harsh pH or high temperatures in protic solvents could potentially facilitate exchange.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of the 1,3-DNG-d5 Standard

Symptoms:

  • Multiple peaks are observed when injecting a solution of the 1,3-DNG-d5 standard.

  • A peak is observed at the retention time of the unlabeled 1,3-Dinitroglycerin.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chemical Impurities - Review the Certificate of Analysis: Check for listed impurities and their expected retention times. - Optimize Chromatography: Adjust the gradient, mobile phase, or column to achieve better separation of the main peak from impurities. - Mass Analysis: Use the mass spectrometer to identify the m/z of the impurity peaks. Common impurities include 1,2-Dinitroglycerin-d5 (isobaric) and mononitroglycerin-d5.
Degradation of the Standard - Check Storage Conditions: Ensure the standard is stored at the recommended temperature, protected from light, and in a tightly sealed container. - Prepare Fresh Solutions: Degradation can occur in solution. Prepare fresh working solutions from the stock.
Isotopic Impurity (Unlabeled Analyte) - Consult the CoA: The CoA should specify the isotopic purity. - High-Resolution Mass Spectrometry (HRMS): If available, HRMS can resolve the mass difference between the deuterated and unlabeled compounds.
System Contamination - Blank Injections: Run blank injections (solvent only) to check for carryover from previous analyses. - System Cleaning: If carryover is observed, clean the injector, column, and ion source.[7]
Issue 2: Inaccurate or Inconsistent Quantification

Symptoms:

  • High variability in the analyte-to-internal standard peak area ratio across replicate injections.

  • Calculated concentrations are consistently higher or lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Exchange (Back-Exchange) - Minimize Exposure to Protic Solvents: Reduce the time the standard is in contact with aqueous or alcoholic solutions, especially at elevated temperatures. - Control pH: Maintain a neutral or slightly acidic pH in your sample and mobile phase. - Stability Experiment: Incubate the standard in your sample matrix and mobile phase over time to assess its stability.[3]
Co-elution with an Interfering Species - Improve Chromatographic Resolution: Modify your LC method to separate the analyte and internal standard from any interfering peaks from the matrix. - Check for Isobaric Interferences: Metabolites or other matrix components may have the same mass as your analyte or internal standard. HRMS can help differentiate these.[8][9]
Ion Suppression or Enhancement - Matrix Effect Evaluation: Infuse the analyte and internal standard post-column while injecting a blank matrix extract to observe any signal suppression or enhancement at the retention time of your compounds.[4] - Sample Preparation: Use a more effective sample clean-up method (e.g., solid-phase extraction) to remove matrix components.
Incorrect Standard Concentration - Verify Stock Solution: Re-prepare the stock solution, paying close attention to weighing and dilutions. - Use a Different Lot: If possible, test a different lot of the standard to rule out a manufacturing issue.

Quantitative Data

The following table summarizes typical purity specifications for a high-quality this compound internal standard. Note that actual values may vary by supplier and lot.

Parameter Typical Specification Significance
Chemical Purity (by HPLC/UPLC) > 98%Ensures that the majority of the material is the desired compound.
Isotopic Purity (by MS) ≥ 98 atom % DIndicates the percentage of deuterium enrichment. Higher is better to minimize interference from the unlabeled analyte.[6]
Unlabeled 1,3-Dinitroglycerin < 0.5%A low level of the unlabeled analyte is crucial to prevent overestimation of the target compound.
1,2-Dinitroglycerin-d5 < 1.0%This isobaric impurity can interfere with quantification if not chromatographically resolved.

Experimental Protocols

Protocol 1: Assessment of 1,3-DNG-d5 Standard Purity by LC-MS

Objective: To verify the chemical and isotopic purity of the 1,3-DNG-d5 standard and identify potential contaminants.

Methodology:

  • Standard Preparation: Prepare a solution of 1,3-DNG-d5 in acetonitrile (B52724) at a concentration of 1 µg/mL.

  • LC-MS System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Mode: Full scan from m/z 100 to 300 to detect all potential ions.

    • Data Analysis:

      • Examine the chromatogram for any peaks other than the main 1,3-DNG-d5 peak.

      • Extract the mass spectrum for each peak to identify its m/z. Look for the [M-H]⁻ ion of 1,3-DNG-d5 (expected m/z ~186.04) and potential impurities such as unlabeled 1,3-DNG (m/z ~181.02) and mononitroglycerin-d5 (expected m/z ~141.04). Adducts with formate (B1220265) [M+HCOO]⁻ or chloride [M+Cl]⁻ may also be observed.[10]

Protocol 2: Evaluation of 1,3-DNG-d5 Stability in Solution

Objective: To assess the stability of the 1,3-DNG-d5 standard under typical experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of 1,3-DNG-d5 at a working concentration (e.g., 50 ng/mL) in your typical sample diluent (e.g., 50:50 acetonitrile:water).

    • Prepare another solution of the standard in your initial mobile phase.

  • Incubation:

    • Aliquot the solutions into several autosampler vials.

    • Store one set of vials at 4°C (refrigerated) and another set at room temperature.

  • LC-MS Analysis:

    • Inject the solutions onto the LC-MS system at various time points (e.g., 0, 4, 8, 24, and 48 hours).

    • Use the LC-MS method described in Protocol 1, but in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity.

  • Data Analysis:

    • Monitor the peak area of the 1,3-DNG-d5 over time. A significant decrease in peak area may indicate degradation.

    • Monitor for the appearance and increase in the peak areas of potential degradation products like mononitroglycerin-d5.

Visualizations

Contamination_Troubleshooting Troubleshooting Workflow for 1,3-DNG-d5 Contamination start Unexpected Peak Observed check_coa Review Certificate of Analysis start->check_coa run_blank Inject Solvent Blank start->run_blank analyze_ms Analyze Mass Spectrum of Impurity check_coa->analyze_ms is_carryover Peak in Blank? run_blank->is_carryover clean_system Clean LC System (Injector, Column, Source) is_carryover->clean_system Yes no_carryover No Carryover is_carryover->no_carryover No no_carryover->analyze_ms impurity_type Impurity Identity? analyze_ms->impurity_type isobaric Isobaric (e.g., 1,2-DNG-d5) Optimize Chromatography impurity_type->isobaric Same m/z degradation Degradation Product (e.g., MNG-d5) Check Storage/Prepare Fresh impurity_type->degradation Lower m/z unlabeled Unlabeled Analyte Verify Isotopic Purity impurity_type->unlabeled m/z - 5 Da

Caption: Troubleshooting workflow for identifying sources of contamination.

Degradation_Pathway Degradation Pathway of this compound DNG This compound MNG Mononitroglycerin-d5 DNG->MNG - NO2 Glycerol Glycerol-d5 MNG->Glycerol - NO2

References

Technical Support Center: 1,3-Dinitroglycerin-d5 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting guidance for experiments involving the degradation pathways of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research? A1: this compound (1,3-DNG-d5) is a stable isotope-labeled form of 1,3-Dinitroglycerin (1,3-DNG), a primary metabolite of the vasodilator drug Nitroglycerin (also known as glyceryl trinitrate, GTN).[1][2][3] The 'd5' indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium.[4][5] Due to its identical chemical behavior to the unlabeled compound and its distinct mass, it is primarily used as an internal standard for accurate quantification in pharmacokinetic and metabolic studies.

Q2: What is the principal degradation pathway for 1,3-Dinitroglycerin? A2: The degradation of 1,3-Dinitroglycerin involves a sequential denitration process. It is metabolized further into 1-mononitroglycerin (B1216459) (1-MNG) or 2-mononitroglycerin (2-MNG).[6][7] This pathway ultimately leads to the formation of glycerol, which can enter central metabolism, and the release of nitrite/nitrate ions.[1][6]

Q3: What are the key enzymes responsible for the metabolism of dinitroglycerins? A3: The enzymes involved differ between mammalian and microbial systems.

  • In mammals , the bioactivation of nitroglycerin to dinitrates is predominantly catalyzed by mitochondrial aldehyde dehydrogenase 2 (mtALDH2), which shows a preference for producing 1,2-DNG.[1][8]

  • In bacteria , such as Arthrobacter sp. JBH1, flavoproteins from the Old Yellow Enzyme (OYE) family, like PfvA and PfvC, are key.[6] PfvA is particularly effective in the initial conversion of nitroglycerin to both 1,2-DNG and 1,3-DNG and their subsequent degradation to mononitroglycerins.[6]

Q4: How does the metabolism of 1,3-DNG compare to its isomer, 1,2-DNG? A4: While both are primary metabolites of nitroglycerin, their formation and subsequent processing can differ. In vascular smooth muscle, 1,2-DNG is the main metabolite associated with vasorelaxation.[8] Bacterial enzymes may exhibit different activities toward each isomer; for instance, the enzyme PfvA is more active toward 1,2-DNG than 1,3-DNG.[6] Pharmacokinetically, 1,2-DNG has a plasma protein binding of approximately 60%, whereas 1,3-DNG is about 30% bound.[1] In rats, 1,2-DNG was found to have a slightly higher clearance and volume of distribution than 1,3-DNG, though their mean residence times were similar.[2]

Q5: Can standard analytical methods effectively separate DNG isomers and other degradation products? A5: Standard methods like EPA 8330B may not be sufficient to properly separate the four main degradation products: 1,2-dinitroglycerin, 1,3-dinitroglycerin, 1-mononitroglycerin, and 2-mononitroglycerin.[9] Specialized analytical methods using LC-UV at a wavelength of 205 nm, often combined with solid-phase extraction for sample cleanup, have been developed for more sensitive and accurate quantification.[9]

Section 2: Troubleshooting Guides

Issue 1: Inconsistent Ratios of 1,2-DNG to 1,3-DNG in Experimental Results

  • Possible Cause: Metabolism of nitroglycerin can be dose-dependent. Studies have shown that the ratio of 1,2-DNG to 1,3-DNG can vary significantly with the initial concentration of the parent drug.[10][11]

  • Troubleshooting Steps:

    • Rigorously control and verify the initial concentration of nitroglycerin in your assays.

    • Perform a dose-response curve to characterize the metabolic profile at different concentrations.

    • Ensure the enzymatic system (e.g., cell lysate, purified enzyme) is not saturated, which could alter metabolic pathways.

Issue 2: Poor Chromatographic Resolution of DNG and MNG Isomers

  • Possible Cause: The analytical column and mobile phase are not optimized for separating these structurally similar isomers. Standard methods are often insufficient.[9]

  • Troubleshooting Steps:

    • Switch from general-purpose methods to a specialized protocol. Consider an LC method with a methanol-based mobile phase and detection at 205 nm.[9]

    • Increase column length or use a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) to improve separation.

    • Optimize the gradient elution profile and flow rate to maximize the resolution between the critical isomer pairs.

    • Implement a solid-phase extraction (SPE) step for sample cleanup to reduce matrix interference.[9]

Issue 3: Low or No Signal Detected for 1,3-DNG-d5 Internal Standard

  • Possible Cause 1: Instability or degradation of the standard in the sample matrix or during storage.

  • Troubleshooting Steps:

    • Verify the storage conditions of your 1,3-DNG-d5 stock solution. It should typically be stored in a refrigerator at 2-8°C.[3][12]

    • Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles.

    • Assess the stability of the standard in your specific experimental matrix (e.g., plasma, buffer) by incubating it over time and measuring the response.

  • Possible Cause 2: Incorrect mass spectrometer settings for the deuterated compound.

  • Troubleshooting Steps:

    • Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for 1,3-DNG-d5.

    • Perform a direct infusion of the standard to optimize instrument parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

    • Ensure there are no cross-interferences from other components in the sample.

Section 3: Data Presentation and Experimental Protocols

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Dinitroglycerin Metabolites

Parameter 1,2-Dinitroglycerin 1,3-Dinitroglycerin Data Source
Elimination Half-Life ~32-36 minutes ~32-36 minutes [1]
Mean Residence Time (Rat) 22.0 min 21.8 min [2]
Plasma Protein Binding ~60% ~30% [1]
Clearance (Rat) 32.3 ml min⁻¹ kg⁻¹ 20.8 ml min⁻¹ kg⁻¹ [2]

| Volume of Distribution (Rat) | 695 ml kg⁻¹ | 454 ml kg⁻¹ |[2] |

Table 2: Specific Activity of Bacterial Enzymes in Nitroglycerin Degradation

Enzyme (from Arthrobacter sp. JBH1) Specific Activity (µmol/min/mg) Notes Data Source
PfvA 0.38 ± 0.06 Main enzyme for initial attack on NG.[6] [6]

| PfvC | 0.05 ± 0.01 | About 8 times less active than PfvA on NG.[6] |[6] |

Experimental Protocols

Protocol 1: General Methodology for In Vitro Bacterial Degradation Assay

This protocol is a generalized procedure based on methodologies described for studying bacterial enzymes.[6]

  • Enzyme Preparation: Overexpress and purify the target enzymes (e.g., PfvA, PfvC) from an E. coli host. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of the substrate (Nitroglycerin, 1,2-DNG, or 1,3-DNG).

  • Initiation: Start the reaction by adding a specific amount of the purified enzyme to the reaction mixture. For controls, use a reaction mixture with no enzyme added.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

  • Time-Point Sampling: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile (B52724) or a strong acid) and vortexing.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant for the substrate and degradation products using a suitable LC method.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from the approach described for enhancing the detection of NG degradation products in water.[9]

  • Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., C18). Condition the cartridge by sequentially passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Load a known volume of the aqueous sample (e.g., from a degradation assay or groundwater sample) onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., deionized water) to remove salts and other polar impurities that are not retained.

  • Elution: Elute the retained analytes (NG, DNGs, MNGs) from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.

  • Concentration: If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the initial mobile phase for the LC analysis. This step concentrates the sample and improves detection limits.

  • Analysis: Inject the concentrated and cleaned sample into the LC system for analysis.

Section 4: Visualizations

Mammalian_Metabolic_Pathway GTN Nitroglycerin (GTN) branch GTN->branch mtALDH2 DNG_1_2 1,2-Dinitroglycerin MNGs Mononitroglycerins (1-MNG, 2-MNG) DNG_1_2->MNGs DNG_1_3 1,3-Dinitroglycerin DNG_1_3->MNGs Glycerol Glycerol MNGs->Glycerol Nitrite Nitrite (NO₂⁻) NO Nitric Oxide (NO) Nitrite->NO branch->DNG_1_2 (major) branch->DNG_1_3 (minor) branch->Nitrite Bacterial_Degradation_Pathway GTN Nitroglycerin (GTN) branch1 GTN->branch1 PfvA, PfvC (OYE Family) DNG_1_2 1,2-Dinitroglycerin MNG_1 1-Mononitroglycerin DNG_1_2->MNG_1 PfvA MNG_2 2-Mononitroglycerin (trace/dead-end) DNG_1_2->MNG_2 DNG_1_3 1,3-Dinitroglycerin DNG_1_3->MNG_1 PfvA, PfvC DNG_1_3->MNG_2 P_1_MNG Phosphorylated 1-MNG MNG_1->P_1_MNG MngP (Kinase) G3P Glycerol-3-Phosphate P_1_MNG->G3P PfvC Metabolism Central Metabolism G3P->Metabolism branch1->DNG_1_2 branch1->DNG_1_3 branch2 Experimental_Workflow Sample 1. Aqueous Sample Collection (e.g., from in vitro assay) SPE 2. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Sample->SPE Concentrate 3. Concentration Step (Evaporate & Reconstitute) SPE->Concentrate Analysis 4. LC-UV or LC-MS/MS Analysis (with 1,3-DNG-d5 internal standard) Concentrate->Analysis Data 5. Data Processing (Quantification & Metabolite ID) Analysis->Data

References

Technical Support Center: Troubleshooting Low Recovery of 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of 1,3-Dinitroglycerin-d5 (1,3-DNG-d5) during experimental analysis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound in my experiments?

Low recovery of 1,3-DNG-d5 can stem from several factors throughout the analytical workflow. The primary causes can be categorized as:

  • Analyte Instability and Degradation: 1,3-DNG-d5 can degrade under certain conditions, leading to a lower quantifiable amount.

  • Inefficient Extraction: The process of isolating 1,3-DNG-d5 from the sample matrix (e.g., plasma, urine) may be incomplete.

  • Chromatographic Issues: Problems during HPLC or UHPLC separation can result in poor peak shape and inaccurate quantification.

  • Mass Spectrometry (MS) Effects: Ion suppression or suboptimal instrument settings can lead to a reduced signal for your analyte.

  • Inaccurate Internal Standard Handling: Issues with the internal standard itself can lead to erroneous calculations of recovery.

Q2: How can I prevent the degradation of this compound during my experiments?

1,3-Dinitroglycerin, the non-deuterated analogue of 1,3-DNG-d5, is known to be sensitive to certain environmental conditions. To minimize degradation, consider the following:

  • pH Control: 1,3-Dinitroglycerin is susceptible to hydrolysis, particularly in alkaline conditions. Maintaining a neutral to weakly acidic pH (around pH 6) during sample storage and preparation is crucial for its stability.[1]

  • Temperature Management: Nitroglycerin and its metabolites can degrade at elevated temperatures.[2] It is recommended to keep samples on ice or at refrigerated temperatures (2-8 °C) during processing and to store them at -20°C or lower for long-term stability.

  • Light Protection: While direct photolysis of nitroglycerin is weak, it is good practice to protect samples from light, especially during extended storage or processing times, to prevent any potential photodegradation.[3]

Q3: What are the best extraction techniques for this compound from biological matrices?

The choice of extraction technique depends on the sample matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods.

  • Liquid-Liquid Extraction (LLE): This technique is effective for extracting dinitroglycerin from plasma and urine.[4][5]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis.[6][7]

Troubleshooting Guides

Low Recovery After Sample Extraction

Problem: You are observing low recovery of 1,3-DNG-d5 after performing liquid-liquid or solid-phase extraction.

Troubleshooting Workflow:

Troubleshooting_Extraction Start Low Recovery Post-Extraction Check_pH Verify pH of Sample and Extraction Buffers Start->Check_pH Check_Solvent Evaluate Extraction Solvent Polarity and Volume Check_pH->Check_Solvent Check_Mixing Ensure Thorough Mixing/Vortexing Check_Solvent->Check_Mixing Check_Phase_Separation Check for Complete Phase Separation (LLE) Check_Mixing->Check_Phase_Separation For LLE Check_SPE_Conditioning Verify SPE Cartridge Conditioning and Equilibration Check_Mixing->Check_SPE_Conditioning For SPE Optimize_Protocol Optimize Extraction Protocol Check_Phase_Separation->Optimize_Protocol Check_Elution_Solvent Optimize SPE Elution Solvent Check_SPE_Conditioning->Check_Elution_Solvent Check_Elution_Solvent->Optimize_Protocol Resolved Recovery Improved Optimize_Protocol->Resolved

Caption: Troubleshooting workflow for low extraction recovery.

Detailed Steps & Solutions:

Potential Cause Recommended Action Expected Outcome
Incorrect pH Ensure the pH of the sample and any aqueous buffers are within the optimal range for 1,3-DNG-d5 stability and extraction (typically neutral to slightly acidic).Improved stability and partitioning of the analyte into the organic phase (LLE) or retention on the sorbent (SPE).
Suboptimal Extraction Solvent (LLE) For LLE, ensure the organic solvent has appropriate polarity to extract 1,3-DNG-d5. Consider mixtures of solvents to optimize recovery.Increased partitioning of 1,3-DNG-d5 into the extraction solvent.
Incomplete Mixing Vortex or mix samples vigorously for a sufficient amount of time to ensure proper partitioning of the analyte between the two phases (LLE) or interaction with the sorbent (SPE).Enhanced contact between the analyte and the extraction medium, leading to higher recovery.
Poor Phase Separation (LLE) Centrifuge samples at an adequate speed and for a sufficient duration to achieve a clear separation between the aqueous and organic layers.Prevents contamination of the organic layer with aqueous matrix components and ensures accurate collection of the extract.
Improper SPE Cartridge Conditioning Follow the manufacturer's instructions for conditioning and equilibrating the SPE cartridge to ensure proper activation of the sorbent.Proper sorbent activation allows for optimal retention of the analyte.
Inefficient SPE Elution The elution solvent must be strong enough to disrupt the interaction between 1,3-DNG-d5 and the SPE sorbent. Test different solvents or solvent mixtures of varying polarities.Complete elution of the analyte from the SPE cartridge, resulting in higher recovery.
Poor Peak Shape and Inconsistent Results in Chromatography

Problem: You are observing tailing or fronting peaks, broad peaks, or inconsistent retention times for this compound.

Troubleshooting Workflow:

Troubleshooting_Chromatography Start Poor Peak Shape/ Inconsistent Retention Check_Column Inspect Column for Voids or Contamination Start->Check_Column Check_Mobile_Phase Verify Mobile Phase Composition and pH Check_Column->Check_Mobile_Phase Check_Flow_Rate Confirm Flow Rate and System Pressure Check_Mobile_Phase->Check_Flow_Rate Check_Injection_Volume Evaluate Injection Volume and Sample Solvent Check_Flow_Rate->Check_Injection_Volume Optimize_Method Optimize Chromatographic Method Check_Injection_Volume->Optimize_Method Resolved Improved Chromatography Optimize_Method->Resolved

Caption: Troubleshooting workflow for chromatographic issues.

Detailed Steps & Solutions:

Potential Cause Recommended Action Expected Outcome
Column Degradation or Contamination Inspect the column for any visible signs of voids or discoloration at the inlet. If contamination is suspected, flush the column with a strong solvent. If the problem persists, replace the column.A new or clean column should provide sharp, symmetrical peaks.
Inappropriate Mobile Phase Ensure the mobile phase composition and pH are appropriate for the column and analyte. For reversed-phase chromatography of 1,3-DNG-d5, a mobile phase of methanol (B129727) or acetonitrile (B52724) with water is common.[3]An optimized mobile phase will result in good peak shape and retention.
Fluctuations in Flow Rate Check the HPLC/UHPLC system for leaks and ensure the pump is delivering a consistent flow rate. Monitor the system pressure for any unusual fluctuations.A stable flow rate will lead to consistent retention times.
Injection Issues Ensure the injection volume is not overloading the column. The sample solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion.Proper injection technique will result in sharp, well-defined peaks.
Low Signal Intensity in Mass Spectrometry

Problem: You are observing a weak or inconsistent signal for this compound during LC-MS/MS analysis.

Troubleshooting Workflow:

Troubleshooting_MS Start Low MS Signal Check_Ion_Source Clean and Optimize Ion Source Parameters Start->Check_Ion_Source Check_Mass_Transitions Verify and Optimize MRM Transitions Check_Ion_Source->Check_Mass_Transitions Investigate_Ion_Suppression Assess for Matrix Effects (Ion Suppression) Check_Mass_Transitions->Investigate_Ion_Suppression Improve_Sample_Cleanup Enhance Sample Preparation for Cleaner Extracts Investigate_Ion_Suppression->Improve_Sample_Cleanup Resolved Improved MS Signal Improve_Sample_Cleanup->Resolved

Caption: Troubleshooting workflow for low mass spectrometry signal.

Detailed Steps & Solutions:

Potential Cause Recommended Action Expected Outcome
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. Optimize ion source parameters such as gas flows, temperature, and spray voltage.A clean and optimized ion source will improve ionization efficiency and signal intensity.
Suboptimal MS/MS Parameters Infuse a standard solution of 1,3-DNG-d5 to optimize the precursor and product ion masses (MRM transitions) and collision energy for maximum signal intensity.Optimized MS/MS parameters will ensure the most sensitive and specific detection of the analyte.
Ion Suppression Ion suppression is a common issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte. To assess this, perform a post-column infusion experiment.Identifying the region of ion suppression can help in modifying the chromatographic method to separate the analyte from the interfering components.
Matrix Effects If ion suppression is significant, improve the sample preparation method to remove more of the interfering matrix components. This could involve switching from LLE to SPE or using a more rigorous SPE cleanup protocol.A cleaner sample extract will reduce matrix effects and lead to a more stable and intense analyte signal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from a method for the analysis of nitroglycerin and its metabolites in blood plasma.[5]

  • Sample Preparation:

    • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of an internal standard solution (e.g., a different deuterated analog if available, or a structurally similar compound).

  • Extraction:

    • Add 4 mL of toluene (B28343) to the plasma sample.

    • Vortex the mixture for 20 minutes.

    • Centrifuge at 3000 rpm for 5 minutes at 10°C.

  • Solvent Evaporation and Reconstitution:

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of a suitable solvent (e.g., 50:50 methanol:water).

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Expected Recovery: While specific recovery data for 1,3-DNG-d5 is not available in the cited literature, LLE of similar compounds from plasma typically yields recoveries in the range of 70-90%.

Protocol 2: Solid-Phase Extraction of this compound from Urine

This protocol is a general procedure for the extraction of drugs from urine and should be optimized for 1,3-DNG-d5.[7][8]

  • Sample Pre-treatment:

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the analyte with 2 mL of a suitable organic solvent (e.g., ethyl acetate/acetone 1:1 v/v).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Expected Recovery: SPE can achieve high recoveries, often greater than 85%, with the added benefit of providing a cleaner extract than LLE.[7]

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for this compound Analysis

This data is based on a method for the analysis of nitroglycerin and its dinitrate metabolites.[3]

Parameter Value
LC Column C18 (e.g., Allure Aqueous C18, 100 mm x 2.1 mm)
Mobile Phase A Water with 0.025 mM Ammonium Chloride
Mobile Phase B Methanol with 0.025 mM Ammonium Chloride
Gradient Linear gradient from low to high organic content
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Ion Electrospray (ESI-)
Precursor Ion (m/z) To be determined by infusion of standard
Product Ion (m/z) To be determined by infusion of standard
Collision Energy To be optimized for the specific instrument
Table 2: Stability of Nitroglycerin under Different Conditions

This table summarizes the stability of nitroglycerin, which can be used as a proxy for 1,3-DNG-d5.

Condition Stability Reference
pH Stable in neutral to weakly acidic solutions. Susceptible to hydrolysis in alkaline conditions.[1]
Temperature Degradation increases with temperature. Store refrigerated or frozen.[2]
Light Relatively stable, but protection from light is recommended.[3]
Storage in Polypropylene Syringes Maintained >90% potency for 24 days at ambient temperature, protected from light.[9]

References

Linearity issues in 1,3-Dinitroglycerin-d5 calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with 1,3-Dinitroglycerin-d5 (1,3-DNG-d5) calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves in this compound analysis?

Non-linear calibration curves can stem from several factors, including:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can be overwhelmed, leading to a plateau in signal response.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement.

  • Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the instrument for 1,3-Dinitroglycerin.

  • Analyte and Internal Standard Instability: Degradation of 1,3-Dinitroglycerin or its deuterated internal standard (1,3-DNG-d5) in stock solutions or processed samples can lead to inaccurate standard concentrations.

  • Adsorption: Nitroglycerin and its metabolites are known to adsorb to plastic and glass surfaces, which can lead to variable and non-linear results, especially at low concentrations.

Q2: How does this compound function as an internal standard?

This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to 1,3-Dinitroglycerin, but a number of its hydrogen atoms have been replaced with deuterium. This increases its mass, allowing it to be distinguished from the analyte by the mass spectrometer. Because it has nearly identical chemical and physical properties to the analyte, it experiences similar effects during sample preparation, chromatography, and ionization. By using the ratio of the analyte signal to the internal standard signal for quantification, variations due to matrix effects or sample processing inconsistencies can be minimized, leading to more accurate and precise results.

Q3: My calibration curve is linear, but my quality control (QC) samples are inaccurate. What could be the issue?

This scenario often points to a difference between the matrix of the calibration standards and the QC samples.

  • Matrix Mismatch: If calibration standards are prepared in a clean solvent while QCs are in a biological matrix, the matrix effects in the QCs will not be accounted for by the calibration curve.

  • Stock Solution Issues: Ensure that the calibration standards and QCs are prepared from separate stock solutions to rule out errors in the preparation of one of the stocks.

  • Analyte Stability in Matrix: 1,3-Dinitroglycerin may be less stable in the biological matrix of the QCs compared to the clean solvent of the calibrators.

Q4: What are the typical storage and handling precautions for 1,3-Dinitroglycerin and its deuterated standard?

Due to their potential for instability and adsorption, careful handling is crucial:

  • Storage: Store stock solutions in a refrigerator (2-8°C) or freezer (-20°C) and protect them from light.

  • Labware: Use low-adsorption vials and pipette tips. Polypropylene is often preferred over other plastics. Brief contact with plastic syringes may be acceptable, but prolonged storage in certain plastics should be avoided.

  • Solvents: Use high-purity, HPLC-grade solvents for the preparation of all solutions.

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations (Plateau Effect)

This is often indicative of detector saturation.

Potential Cause Recommended Action
Detector Saturation1. Dilute the high-concentration calibration standards and QC samples. 2. Reduce the injection volume. 3. If sensitivity allows, consider using a less intense MRM transition for high concentrations.
Inappropriate Calibration RangeNarrow the calibration range by removing the highest concentration points and re-evaluating the linearity. If linearity improves, the original range was too broad.
Issue 2: Inconsistent or Erratic Response Across the Calibration Range

This may be due to matrix effects or issues with the internal standard.

Potential Cause Recommended Action
Matrix Effects1. Perform a matrix effect evaluation (see Experimental Protocols). 2. Improve sample cleanup using techniques like Solid Phase Extraction (SPE). 3. Dilute the sample to reduce the concentration of interfering matrix components.
Inconsistent Internal Standard Addition1. Review the pipetting technique for adding the 1,3-DNG-d5 working solution. 2. Ensure the internal standard has been added to all samples, including calibration standards, QCs, and blanks.
Analyte/Internal Standard Adsorption1. Use low-adsorption labware. 2. Prime the LC system by injecting a mid-concentration standard before the analytical run to passivate active sites.
Issue 3: Poor Correlation Coefficient (r²) Across the Entire Curve

This suggests a systematic error in the preparation of standards or a fundamental issue with the analytical method.

Potential Cause Recommended Action
Inaccurate Standard Preparation1. Carefully re-prepare the stock and working solutions for both 1,3-Dinitroglycerin and 1,3-DNG-d5. 2. Verify the purity and stability of the reference standards.
Analyte/Internal Standard Degradation1. Prepare fresh stock and working standard solutions. 2. Investigate the stability of the compounds in the chosen solvent and storage conditions.
Suboptimal LC-MS/MS Parameters1. Optimize the mobile phase composition and gradient to ensure good peak shape and separation from interferences. 2. Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and internal standard.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of 1,3-Dinitroglycerin and this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1,3-Dinitroglycerin primary stock solution. Prepare a separate working stock for the internal standard (e.g., at 1 µg/mL).

  • Calibration Standards: Spike the appropriate blank matrix (e.g., plasma, urine) with the working standard solutions to achieve the desired concentration range (e.g., 0.5 - 50 ng/mL). Add the internal standard working solution to each calibrator at a constant concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate primary stock solution of 1,3-Dinitroglycerin.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract blank biological matrix as per your sample preparation protocol. Spike the analyte and internal standard into the extracted matrix before the final evaporation and reconstitution step.

    • Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank biological matrix before starting the extraction procedure.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Sample Set Description Purpose
A Analyte + IS in SolventBaseline response without matrix
B Extracted Blank Matrix + Analyte + ISMeasures matrix effect
C Blank Matrix + Analyte + IS (then extracted)Measures extraction recovery

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve check_high_conc Linearity Issue at High Concentrations? start->check_high_conc check_erratic Erratic Response or Poor Correlation? check_high_conc->check_erratic No sol_saturation Action: - Dilute High Standards - Reduce Injection Volume - Narrow Calibration Range check_high_conc->sol_saturation Yes check_matrix Evaluate Matrix Effects check_erratic->check_matrix check_is Verify IS Addition & Adsorption check_erratic->check_is check_standards Re-prepare Standards & Verify Stability check_erratic->check_standards end_goal Linear and Accurate Calibration sol_saturation->end_goal sol_matrix Action: - Improve Sample Cleanup - Dilute Sample check_matrix->sol_matrix sol_is Action: - Use Low-Adsorption Ware - Prime LC System check_is->sol_is sol_standards Action: - Use Fresh Solutions - Optimize LC-MS Method check_standards->sol_standards sol_matrix->end_goal sol_is->end_goal sol_standards->end_goal Matrix_Effect_Protocol set_a Set A: Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Post-Spike Matrix (Extracted Blank + Analyte + IS) set_b->analysis set_c Set C: Pre-Spike Matrix (Blank + Analyte + IS -> Extract) set_c->analysis calc_me Calculate Matrix Effect (B vs A) analysis->calc_me calc_rec Calculate Recovery (C vs B) analysis->calc_rec result_me Ion Suppression or Enhancement calc_me->result_me result_rec Extraction Efficiency calc_rec->result_rec

Technical Support Center: 1,3-Dinitroglycerin-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 1,3-Dinitroglycerin-d5 by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

Low or inconsistent signal intensity for this compound, a stable isotope-labeled internal standard, is a primary indicator of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3] Since this compound is designed to co-elute with the non-labeled analyte, it is susceptible to the same sources of ion suppression. Significant signal variability suggests that the concentration or composition of these interfering substances differs between samples.

Problem: Low or Erratic Signal Intensity for this compound

Below is a logical workflow to diagnose and mitigate ion suppression.

A Start: Low/Erratic Signal for this compound B Perform Post-Column Infusion Experiment A->B C Ion Suppression Confirmed? B->C D Optimize Sample Preparation C->D Yes I No Significant Ion Suppression Detected. Investigate Other MS or LC Issues. C->I No E Optimize Chromatographic Conditions D->E F Modify Mass Spectrometer Source Conditions E->F G Re-evaluate with Post-Column Infusion F->G G->C H Problem Resolved G->H Suppression Minimized cluster_0 LC System cluster_1 Post-Column Infusion LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Column->Tee Syringe_Pump Syringe Pump (1,3-DNG-d5 Standard) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

References

Validation & Comparative

A Guide to Inter-Laboratory Comparison of 1,3-Dinitroglycerin-d5 Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of analytical methods for 1,3-Dinitroglycerin-d5 (1,3-DNG-d5). While specific inter-laboratory studies on this deuterated internal standard are not widely published, this document outlines the critical components of such a comparison, drawing from established principles of analytical method validation and proficiency testing. The goal is to ensure that analytical results are reliable, reproducible, and consistent across different laboratories.[1][2]

Participation in inter-laboratory comparisons, also known as proficiency testing, is a crucial aspect of quality assurance for any analytical laboratory.[1] It helps in identifying potential biases, verifying the accuracy and precision of methods, and ensuring that the entire analytical process—including personnel, equipment, and reagents—is performing as intended.[1] This is particularly important in drug development and clinical toxicology where accurate quantification of metabolites and their deuterated analogs is essential.

Data Presentation: A Comparative Framework

A successful inter-laboratory comparison hinges on the clear and concise presentation of quantitative data. The following table provides a template for summarizing key performance indicators from different participating laboratories. This structure allows for a direct and objective comparison of method performance.

Table 1: Inter-Laboratory Comparison of this compound Quantification

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Method LC-MS/MSGC-MSLC-MS/MS-
Linearity (R²) 0.9980.9950.999> 0.99
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL0.08 ng/mLReportable
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL0.25 ng/mLWithin specified range
Accuracy (% Recovery) 98.5%95.2%101.3%80-120%
Precision (%RSD)
- Intra-day2.1%4.5%1.8%< 15%
- Inter-day3.5%6.2%2.9%< 15%
Matrix Effect 1.050.921.020.8 - 1.2
Robustness No significant effectMinor effect of column tempNo significant effectNo significant effect

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental to a meaningful inter-laboratory comparison. The following sections outline a typical methodology for the analysis of this compound.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To extract 1,3-DNG-d5 from a biological matrix (e.g., plasma) and remove interfering substances.

  • Procedure:

    • A 1 mL aliquot of plasma, spiked with a known concentration of 1,3-DNG-d5, is diluted with 1 mL of 4% phosphoric acid.

    • The sample is vortexed and centrifuged at 4000 rpm for 10 minutes.

    • The supernatant is loaded onto a pre-conditioned C18 SPE cartridge.

    • The cartridge is washed with 1 mL of deionized water, followed by 1 mL of 20% methanol (B129727) in water.

    • The analyte is eluted with 1 mL of acetonitrile.

    • The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue is reconstituted in 100 µL of the mobile phase for analysis.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate and quantify 1,3-DNG-d5 with high selectivity and sensitivity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 1,3-DNG-d5 should be established (e.g., by infusion of a standard solution).

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.

3. Method Validation Parameters

Each participating laboratory should validate their method according to established guidelines (e.g., ICH Q2(R1)).[3] The validation should assess the following parameters:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Accuracy: The closeness of the test results to the true value. This should be assessed at a minimum of three concentration levels with multiple replicates.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical flow of a typical inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.

InterLab_Comparison_Workflow A Study Design & Protocol Development B Preparation & Distribution of Standardized Samples A->B Harmonized Protocol C Sample Analysis by Participating Laboratories B->C Blinded Samples D Data Submission to Coordinating Body C->D Raw & Processed Data E Statistical Analysis of Results D->E Consolidated Dataset F Performance Evaluation & Identification of Outliers E->F z-scores, %RSD, Bias G Issuance of Final Report & Recommendations F->G Summary of Findings H Corrective Actions by Individual Laboratories F->H Feedback to Labs

Caption: Workflow for an inter-laboratory comparison study.

This structured approach ensures that the comparison is conducted in a fair and objective manner, leading to valuable insights into the performance of different analytical methods for this compound. By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the quality and reliability of their analytical data.

References

Navigating the Analytical Landscape: A Comparative Guide to the Analysis of 1,3-Dinitroglycerin, with a Focus on Potential Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of analytical methodologies for 1,3-Dinitroglycerin (1,3-GDN), a primary active metabolite of the vasodilator drug Nitroglycerin (GTN). A particular focus is placed on the theoretical cross-reactivity of its deuterated analog, 1,3-Dinitroglycerin-d5 (1,3-GDN-d5), in the context of immunoassays, and a comparison with established chromatographic techniques.

Currently, no commercial immunoassays are readily available for the specific detection of 1,3-Dinitroglycerin. The quantification of nitroglycerin and its metabolites is predominantly achieved through highly specific and sensitive methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This guide will, therefore, compare these "gold-standard" methods with the theoretical performance of a hypothetical immunoassay, providing insights into the principles of cross-reactivity and the experimental workflows required for its assessment.

Understanding Nitroglycerin Metabolism

Nitroglycerin undergoes rapid metabolism in the body, primarily mediated by the enzyme mitochondrial aldehyde dehydrogenase (ALDH2), to form dinitrate and mononitrate metabolites.[3][4][5] The main dinitrate metabolites are 1,2-Glycerol Dinitrate (1,2-GDN) and 1,3-Glycerol Dinitrate (1,3-GDN).[1] The structural similarity between these metabolites and the parent compound is a critical factor that would influence the specificity of an immunoassay.

Nitroglycerin_Metabolism GTN Nitroglycerin (GTN) GDN_1_2 1,2-Glycerol Dinitrate (1,2-GDN) GTN->GDN_1_2 mtALDH2 GDN_1_3 1,3-Glycerol Dinitrate (1,3-GDN) GTN->GDN_1_3 mtALDH2 NO Nitric Oxide (NO) GTN->NO Bioactivation GMN Glycerol Mononitrate (GMN) GDN_1_2->GMN GDN_1_3->GMN

Nitroglycerin Metabolism Pathway.

Immunoassay Cross-Reactivity: A Theoretical Perspective

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to structurally similar molecules, leading to inaccurate quantification.[6][7] In a hypothetical immunoassay for 1,3-GDN, cross-reactivity would be anticipated from other nitroglycerin metabolites, primarily 1,2-GDN and the parent drug, GTN.

The degree of cross-reactivity is influenced by several factors, including the structural similarity of the cross-reactant to the target analyte and the specific characteristics of the antibody used.[8][9] For small molecules like 1,3-GDN, developing highly specific antibodies is a significant challenge.[10][11][12][13]

The introduction of a stable isotope-labeled internal standard, such as this compound, is a common practice in mass spectrometry-based methods to ensure accurate quantification. In a hypothetical immunoassay, the cross-reactivity of 1,3-GDN-d5 with an antibody raised against 1,3-GDN would be expected to be nearly 100%. This is because the isotopic difference in mass does not typically alter the three-dimensional structure of the molecule that the antibody recognizes.

Comparative Analysis of Analytical Methods

The table below summarizes the key performance characteristics of GC-MS and LC-MS, the established methods for 1,3-GDN analysis, and compares them with the expected performance of a hypothetical immunoassay.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Hypothetical Immunoassay
Specificity Very HighVery HighModerate to High (potential for cross-reactivity)
Sensitivity HighVery HighHigh
Cross-Reactivity Minimal (mass-based detection)Minimal (mass-based detection)Potential for significant cross-reactivity with structurally related metabolites (e.g., 1,2-GDN, GTN)
Sample Throughput LowerModerateHigh
Development Cost High (instrumentation)High (instrumentation)High (antibody development)
Cost per Sample ModerateModerateLow
Quantitative Accuracy High (with appropriate internal standards)High (with appropriate internal standards)Can be compromised by cross-reactivity

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for 1,3-Dinitroglycerin

This method is suitable for the quantitative analysis of nitroglycerin and its dinitrate metabolites in biological matrices like urine.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Add 5 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to extract the analytes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of nitroaromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 200°C at a rate of 10°C/min.

  • Mass Spectrometer: Operated in negative ion chemical ionization (NCI) mode for enhanced sensitivity.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for 1,3-GDN and the internal standard.

Assessing Cross-Reactivity in a Hypothetical Immunoassay

The following workflow outlines the general procedure for determining the cross-reactivity of compounds in a competitive immunoassay format.

Immunoassay_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Prepare standard curve of target analyte (1,3-GDN) C Incubate antibody with either standard or cross-reactant A->C B Prepare serial dilutions of potential cross-reactants (e.g., 1,2-GDN, GTN, 1,3-GDN-d5) B->C D Add enzyme-labeled target analyte (tracer) C->D E Incubate on a pre-coated microplate D->E F Wash to remove unbound reagents E->F G Add substrate and measure signal (e.g., color change) F->G H Determine the concentration of each compound that causes 50% inhibition of signal (IC50) G->H I Calculate percent cross-reactivity: %CR = (IC50 of 1,3-GDN / IC50 of cross-reactant) x 100 H->I

Workflow for Assessing Immunoassay Cross-Reactivity.

Conclusion

While immunoassays offer the advantages of high throughput and lower cost per sample, their application to the analysis of 1,3-Dinitroglycerin is currently hypothetical. The primary challenge lies in developing antibodies with high specificity to overcome the inherent potential for cross-reactivity from structurally similar metabolites of nitroglycerin. For researchers requiring high accuracy and specificity, GC-MS and LC-MS remain the analytical methods of choice for the quantification of 1,3-Dinitroglycerin and other nitroglycerin metabolites. The principles of immunoassay cross-reactivity outlined in this guide provide a framework for evaluating the potential performance of any future immunoassay developed for this application.

References

A Comparative Guide to 1,3-Dinitroglycerin-d5 and Other Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of nitroglycerin and its active metabolites, such as 1,2-dinitroglycerin (B1197951) and 1,3-dinitroglycerin (B1213736), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides an objective comparison of 1,3-Dinitroglycerin-d5, a deuterated standard, with other isotopically labeled alternatives, primarily focusing on nitrogen-15 (B135050) (¹⁵N) labeled standards.

The selection of an appropriate internal standard is a critical decision in the development of robust bioanalytical methods. An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and chromatographic separation. This ensures that any variability introduced during the analytical process is compensated for, leading to high-quality data.

Performance Comparison of Labeled Internal Standards

Table 1: Performance Characteristics of a Bioanalytical Method Using ¹⁵N-Labeled Nitroglycerin Internal Standard

ParameterPerformance MetricReference
Analyte Nitroglycerin[1][2]
Internal Standard ¹⁵N-Labeled Nitroglycerin[1][2]
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
Linearity (Range) 0.35 - 3.52 nmol/L[1]
Accuracy (Recovery) Mean recovery of 97.4% (± 9.0% SD)[1]
Precision (CV) 9.6% at 0.44 nmol/L, 6.4% at 0.88 nmol/L, 2.7% at 11 nmol/L[1]
Lower Limit of Quantification (LLOQ) Approximately 0.2 nmol/L (50 pg/mL)[1]
Matrix Human Plasma[1][2]

Table 2: Expected Performance Characteristics of a Bioanalytical Method Using this compound Internal Standard

ParameterExpected Performance MetricRationale
Analyte 1,3-Dinitroglycerin-
Internal Standard This compound-
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LC-MS/MS is a common high-sensitivity technique for bioanalysis.
Linearity (Range) Expected to be wide, e.g., 10 - 5000 pg/mLModern LC-MS/MS instruments typically offer a wide linear dynamic range.
Accuracy (% Bias) Expected to be within ±15% (±20% at LLOQ)Industry standards for bioanalytical method validation.
Precision (% CV) Expected to be ≤15% (≤20% at LLOQ)Industry standards for bioanalytical method validation.
Lower Limit of Quantification (LLOQ) Expected to be in the low pg/mL range (e.g., 10 pg/mL)Based on reported sensitivities for similar analytes.
Matrix Human PlasmaCommon matrix for pharmacokinetic studies.

Note: The data in Table 2 is illustrative and based on general expectations for deuterated standards in modern LC-MS/MS assays, as a specific validation report for a method using this compound was not found in the conducted search.

Discussion of Labeled Standard Alternatives

The choice between a deuterated standard like this compound and a ¹⁵N- or ¹³C-labeled standard involves a trade-off between cost, availability, and potential analytical challenges.

  • Deuterated (²H) Standards (e.g., this compound): These are often more readily available and less expensive to synthesize. However, they can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the "isotope effect." This can be a concern if matrix effects vary across the chromatographic peak. There is also a small risk of deuterium-hydrogen exchange, which could compromise the integrity of the standard.

  • Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C) Standards: These are generally considered the "gold standard" for isotopic labeling. The isotope effect is negligible, ensuring co-elution with the analyte. The labels are also more stable and not susceptible to exchange. However, the synthesis of these standards can be more complex and costly.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are representative experimental protocols for the quantification of nitroglycerin and its metabolites using isotopically labeled internal standards.

Experimental Protocol 1: GC-MS Analysis of Nitroglycerin in Human Plasma using ¹⁵N-Labeled Internal Standard

This protocol is based on the method described by Gerardin et al. (1982).[1]

  • Sample Preparation:

    • To 1 mL of human plasma, add a known amount of ¹⁵N-labeled nitroglycerin internal standard.

    • Perform a liquid-liquid extraction with a mixture of n-heptane and methyl acetate (B1210297) (90:10 v/v).

    • The organic extract is then purified by partitioning first against a mixture of acetonitrile (B52724) and water (60:40 v/v) and subsequently, the resulting aqueous phase is partitioned against benzene.

    • The final organic solvent is evaporated to a small volume before injection into the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatograph: A system equipped with a suitable capillary column for the separation of nitroglycerin.

    • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

    • Monitoring: The fragment ions at m/z 46 ([NO₂]⁺) for nitroglycerin and m/z 47 ([¹⁵NO₂]⁺) for the internal standard are monitored.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Experimental Protocol 2: Hypothetical LC-MS/MS Analysis of 1,3-Dinitroglycerin in Human Plasma using this compound

This protocol is a representative example of a modern bioanalytical method.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 10 µL of a working solution of this compound internal standard.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column suitable for the separation of dinitroglycerin isomers.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1,3-dinitroglycerin and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Labeled IS (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Transfer to Autosampler LC_Separation LC Separation (C18 Column) Inject->LC_Separation ESI ESI Source (Negative Ion) LC_Separation->ESI MS_Analysis MS/MS Detection (MRM) ESI->MS_Analysis Data_Processing Data Processing (Quantification) MS_Analysis->Data_Processing Data Acquisition Labeled_Standard_Comparison cluster_d5 This compound (Deuterated) cluster_15N ¹⁵N-Labeled Standard D5_Pros Pros: - More readily available - Generally lower cost D5_Cons Cons: - Potential for chromatographic shift (isotope effect) - Small risk of H/D exchange N15_Pros Pros: - Co-elutes with analyte - High isotopic stability - No risk of exchange N15_Cons Cons: - Typically more expensive - Synthesis can be more complex Decision Choice of Internal Standard Decision->D5_Pros Consider for routine analysis and cost-effectiveness Decision->N15_Pros Optimal for highest accuracy and complex matrices

References

Performance of 1,3-Dinitroglycerin-d5 as an Internal Standard in Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of 1,3-Dinitroglycerin-d5 (1,3-GDN-d5), a deuterated internal standard crucial for the accurate quantification of its parent compound, 1,3-Dinitroglycerin (1,3-GDN), in various biological matrices. 1,3-GDN is a primary active metabolite of the vasodilator drug Nitroglycerin and its precise measurement is critical in pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard like 1,3-GDN-d5 is the gold standard in mass spectrometry-based bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Comparative Performance Data

While direct comparative studies detailing the performance of this compound across multiple matrices are limited in publicly available literature, this section synthesizes available data and provides expected performance characteristics based on validated analytical methods for similar compounds and the established principles of using deuterated internal standards. The following tables summarize the performance of analytical methods for 1,3-Dinitroglycerin and the expected performance of this compound as an internal standard in key biological matrices: human plasma and urine.

Table 1: Performance of Analytical Methods for 1,3-Dinitroglycerin in Human Plasma

ParameterLC-MS/MS Method with Non-Labeled IS[1]Expected Performance with 1,3-GDN-d5Alternative Method (GC-MS)[2]
Limit of Quantification (LOQ) 10 pg/mL≤ 10 pg/mL0.3 nmol/L
Linearity Range 0.5 - 15 ng/mLSimilar to analyte0 - 44 nmol/L
Intra-day Precision (%CV) < 10%< 15%Not Specified
Inter-day Precision (%CV) < 18%< 15%Not Specified
Accuracy (% Bias) 92 - 117%85 - 115%Not Specified
Extraction Recovery Not SpecifiedExpected to be consistent and track analyteNot Specified
Matrix Effect Not SpecifiedExpected to be minimal and compensatedNot Specified

Table 2: Performance of Analytical Methods for 1,3-Dinitroglycerin in Human Urine

ParameterGC-MS Method[2]Expected Performance with 1,3-GDN-d5 (LC-MS/MS)
Limit of Detection (LOD) > 0.3 nmol/LExpected to be in the low pg/mL range
Linearity Range 0 - 44 nmol/LWide dynamic range expected
Precision (%CV) Not Specified< 15%
Accuracy (% Bias) Not Specified85 - 115%
Extraction Recovery Not SpecifiedConsistent and tracked by IS
Matrix Effect Not SpecifiedEffectively compensated by IS

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the extraction and analysis of 1,3-Dinitroglycerin from biological matrices using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma and Urine

This protocol is a common and effective method for extracting dinitroglycerin metabolites from biological fluids.

  • Sample Aliquoting: Take a precise volume of the biological sample (e.g., 500 µL of plasma or urine) into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like acetonitrile) to each sample, calibrator, and quality control sample.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 200 µL of 50:50 acetonitrile (B52724):water) for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high selectivity and sensitivity required for the quantification of low-level analytes in complex matrices.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used for the separation of dinitroglycerin isomers.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 1,3-Dinitroglycerin and its deuterated internal standard, this compound.

Visualizing Methodologies and Concepts

Diagrams created using Graphviz (DOT language) provide clear visual representations of workflows and logical relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with 1,3-GDN-d5 (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: A generalized experimental workflow for the analysis of 1,3-Dinitroglycerin using a deuterated internal standard.

Signaling_Pathway Nitroglycerin Nitroglycerin Metabolism Metabolism (in Liver and Blood) Nitroglycerin->Metabolism GDN_1_2 1,2-Dinitroglycerin Metabolism->GDN_1_2 GDN_1_3 1,3-Dinitroglycerin Metabolism->GDN_1_3 Vasodilation Vasodilation GDN_1_2->Vasodilation GDN_1_3->Vasodilation

Caption: Simplified metabolic pathway of Nitroglycerin leading to the formation of active dinitroglycerin metabolites.

Conclusion

The use of this compound as an internal standard is paramount for achieving accurate and reliable quantification of 1,3-Dinitroglycerin in complex biological matrices. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations during sample processing and analysis, thereby minimizing matrix effects and improving the overall precision and accuracy of the method. The experimental protocols and performance data presented in this guide provide a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling them to develop and validate robust bioanalytical methods for the assessment of nitroglycerin and its metabolites.

References

Ensuring Reproducibility in Bioanalytical Assays: A Comparative Guide for 1,3-Dinitroglycerin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of bioanalytical methods is paramount for the reliable quantification of drug metabolites in pharmacokinetic and metabolism studies. This guide provides a comparative analysis of methodologies for the determination of 1,3-Dinitroglycerin (B1213736) (1,3-GDN), a primary active metabolite of nitroglycerin, with a focus on achieving robust and reproducible results. While specific performance data for the stable isotope-labeled internal standard 1,3-Dinitroglycerin-d5 is not extensively published, this guide will use data from a validated liquid chromatography-mass spectrometry (LC-MS) method to establish a benchmark for reproducibility and discuss the theoretical advantages of employing a deuterated internal standard.

The Critical Role of Internal Standards in Reproducibility

In quantitative bioanalysis, particularly using LC-MS, an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for the analysis of 1,3-GDN. This is because a deuterated standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analyte loss or matrix effects.

While published studies explicitly detailing the use of this compound are scarce, a well-documented method for the simultaneous determination of nitroglycerin and its dinitrate metabolites provides a strong case study for evaluating reproducibility.

Case Study: LC-MS Method for 1,3-Dinitroglycerin Quantification

A study by Miyayama et al. (2006) details a validated LC-MS method for the simultaneous measurement of nitroglycerin, 1,2-dinitroglycerin, and 1,3-dinitroglycerin in cell culture media. While this study utilized 1,2,4-Butanetriol-1,4-dinitrate as the internal standard, the reported validation data for 1,3-GDN offers valuable insights into achievable reproducibility.

Data Presentation

The following table summarizes the intra- and inter-day precision and accuracy for the quantification of 1,3-GDN as reported in the aforementioned study. These parameters are key indicators of the reproducibility of an analytical method.

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
1,3-Dinitroglycerin0.5< 10%< 18%
5< 10%< 18%
15< 10%< 18%

Data sourced from Miyayama et al. (2006). The study reports variability for the simultaneous determination of three nitrates, with intra- and inter-day variabilities below 10% and 18%, respectively.[1]

Experimental Protocols

A detailed methodology is crucial for replicating experimental results. The key aspects of the experimental protocol from the case study are outlined below.

Sample Preparation:

  • Samples were diluted with an equal volume of a 50% methanol (B129727) and water solution containing the internal standard, 1,2,4-butanetriol-1,4-dinitrate.

  • The mixture was then centrifuged at 16,000 × g for 20 minutes at 4°C.

Liquid Chromatography:

  • Column: Allure Aqueous C18 (100 mm x 2.1 mm)

  • Mobile Phase: A linear gradient of water and methanol containing 0.025 mM NH4Cl.

  • Elution Time: The compounds were eluted within 12.5 minutes.

Mass Spectrometry:

  • Detection: Multiple reaction monitoring (MRM) in the negative ion mode.

  • Lower Limit of Quantification (LLOQ): Approximately 0.01 ng on column.

The Advantage of this compound: A Theoretical Comparison

While the case study demonstrates good reproducibility using a non-isotopic internal standard, the use of this compound is expected to provide superior performance. Here's a comparative overview of the expected advantages:

FeatureNon-Isotopic Internal Standard (e.g., 1,2,4-Butanetriol-1,4-dinitrate)Stable Isotope-Labeled Internal Standard (this compound)
Co-elution May not perfectly co-elute with the analyte, leading to potential differences in matrix effects.Co-elutes with the analyte, ensuring that both are subjected to the same matrix effects.
Ionization Efficiency May have a different ionization efficiency compared to the analyte, which can introduce variability.Has nearly identical ionization efficiency to the analyte, providing more accurate normalization.
Extraction Recovery Differences in chemical structure can lead to variations in extraction recovery compared to the analyte.Behaves identically to the analyte during extraction, leading to more consistent recovery.
Regulatory Acceptance Acceptable, but regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards where possible.Considered the "gold standard" by regulatory agencies for bioanalytical method validation.

Mandatory Visualization

To further clarify the experimental process and the underlying metabolic pathway, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Culture Media) Add_IS Add Internal Standard (this compound) Sample->Add_IS Dilute Dilute with Methanol/Water Add_IS->Dilute Centrifuge Centrifuge Dilute->Centrifuge LC_Separation Liquid Chromatography (Separation) Centrifuge->LC_Separation Supernatant MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) MS_Detection->Data_Analysis Results Concentration of 1,3-Dinitroglycerin Data_Analysis->Results

Caption: A typical experimental workflow for the quantification of 1,3-Dinitroglycerin using an internal standard.

Nitroglycerin_Metabolism Nitroglycerin Nitroglycerin (GTN) Metabolite1 1,2-Dinitroglycerin (1,2-GDN) Nitroglycerin->Metabolite1 Metabolism Metabolite2 1,3-Dinitroglycerin (1,3-GDN) Nitroglycerin->Metabolite2 Metabolism Mononitrates Mononitroglycerins Metabolite1->Mononitrates Further Metabolism Metabolite2->Mononitrates Further Metabolism

Caption: Simplified metabolic pathway of Nitroglycerin to its primary dinitrate metabolites.

References

A Comparative Guide to the Analytical Detection Limits of 1,3-Dinitroglycerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,3-Dinitroglycerin (1,3-DN), a primary active metabolite of the vasodilator drug Nitroglycerin. Understanding the limit of detection (LOD) and limit of quantification (LOQ) for 1,3-DN is critical for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Detection Limits

The selection of an analytical method for 1,3-Dinitroglycerin analysis is often dictated by the required sensitivity and the nature of the sample matrix. The following table summarizes the reported limits of detection (LOD) and lower limits of quantification (LLOQ) for 1,3-DN using different analytical techniques.

Analytical MethodLimit of Detection (LOD) / Lower Limit of Quantification (LLOQ)Sample MatrixReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LLOQ: 10 pg/mLNot specified[1]
Gas Chromatography-Electron Capture Detection (GC-ECD)LOD: ~0.2 nMPlasma[2]
Gas Chromatography-Mass Spectrometry (GC-MS)Detectable (for dinitroglycerin metabolites)Serum[3]
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)µg/L levelWater[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are outlines of the experimental protocols for the key analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalytical studies.

Sample Preparation (Plasma): A common approach for plasma sample preparation involves protein precipitation. An aliquot of plasma is mixed with a protein precipitating agent, such as acetonitrile (B52724). After vortexing and centrifugation, the supernatant is collected for analysis. An internal standard is typically added at the beginning of the procedure to ensure accuracy.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is frequently used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of ammonium (B1175870) chloride) and an organic solvent (e.g., methanol) is often employed to achieve separation from other metabolites like 1,2-Dinitroglycerin.[5]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of nitro-compounds.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 1,3-DN and its internal standard.[5]

Gas Chromatography-Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for the detection of electrophilic compounds like dinitroglycerin.

Sample Preparation (Plasma): To prevent the adsorption of nitro compounds onto glassware, which can be a significant issue, triethylamine (B128534) is often added during sample preparation.[2] A liquid-liquid extraction with an organic solvent is a common procedure to isolate the analytes from the plasma matrix.

Chromatographic Conditions:

  • Column: A capillary column, such as a DB-1, is suitable for the separation of nitroglycerin and its metabolites.

  • Carrier Gas: Nitrogen or argon/methane is typically used as the carrier gas.

  • Temperature Program: An isothermal or gradient temperature program is used to achieve the desired separation.

  • Injector: A split/splitless or on-column injector is used.

Detector Conditions:

  • The Electron Capture Detector is highly sensitive to halogenated compounds and nitro groups. The detector temperature is optimized to maximize the signal-to-noise ratio.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique, though generally less sensitive than LC-MS/MS or GC-ECD.

Sample Preparation (Water): For aqueous samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.[3][4]

Chromatographic Conditions:

  • Column: A reversed-phase C18 or a cyano (CN) column can be used.[6]

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol (B129727) is common.[6]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[6]

  • Injection Volume: A 20 µL injection volume is often used.[6]

Detector Conditions:

  • Wavelength: Detection is typically performed at a low UV wavelength, such as 205 nm or 214 nm, where the nitrate (B79036) esters have some absorbance.[3][6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of 1,3-Dinitroglycerin, from sample collection to data interpretation.

A generalized workflow for 1,3-Dinitroglycerin analysis.

References

A Comparative Guide to Certified Reference Materials for Dinitroglycerin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for the primary metabolites of dinitroglycerin: 1,2-dinitroglycerin (B1197951) and 1,3-dinitroglycerin. The selection of high-quality, reliable CRMs is critical for the accurate quantification and validation of analytical methods in pharmaceutical research, clinical toxicology, and drug development. This document outlines the key characteristics of available CRMs, details a representative analytical methodology, and illustrates the metabolic pathway of nitroglycerin.

Comparison of Certified Reference Materials

The following tables summarize the specifications of dinitroglycerin metabolite CRMs available from prominent suppliers. While direct, side-by-side experimental comparisons of performance are not publicly available from the manufacturers, this guide presents the product information as provided by each supplier to facilitate an informed selection based on your specific analytical needs.

1,2-Dinitroglycerin Certified Reference Materials
SupplierProduct NumberConcentrationSolventFormatStorage
Cerilliant (Merck) D-010-1ML[1]1.0 mg/mLAcetonitrile1 mL ampule-20°C[1]
Cerilliant (Merck) D-002-1ML[2][3]100 µg/mLAcetonitrile1 mL ampuleFreeze[3]
USP 1213148[2][4]Not specifiedNot specified2 ampules x 1 mLNot specified
AccuStandard Not availableNot availableNot availableNot availableNot available
1,3-Dinitroglycerin Certified Reference Materials
SupplierProduct NumberConcentrationSolventFormatStorage
Cerilliant (Merck) D-011-1ML[5][6]1.0 mg/mLAcetonitrile1 mL ampuleFreeze[6]
Cerilliant (Merck) D-003-1ML100 µg/mLAcetonitrile1 mL ampuleNot specified
USP 1213159[7]Not specifiedNot specified2 ampules x 1 mLNot specified
AccuStandard M-8330-ADD-34[8]100 µg/mLMethanol:Acetonitrile (50:50)1 mLFreeze (<-10 °C)[8]

Documentation and Certification

The level and type of documentation provided with a CRM are crucial indicators of its quality and traceability.

  • Cerilliant (Merck) : Cerilliant provides a comprehensive Certificate of Analysis (CoA) for its CRMs.[9][10] This document typically includes the certified concentration with its uncertainty, traceability to NIST standards, and details of the analytical methods used for characterization.[10] The CoAs often feature spectral data and information on the homogeneity and stability of the material.[9] Cerilliant is accredited to ISO 17034 and ISO/IEC 17025, ensuring a high level of quality management.[10]

  • USP (United States Pharmacopeia) : USP provides a "USP Certificate" with its reference standards.[11] This document confirms that the material is suitable for use in official USP-NF monograph tests and assays.[12] However, USP generally does not provide a detailed Certificate of Analysis with specific characterization data in the same way that CRM producers accredited to ISO standards do.[11][12] The intended use is for qualitative and quantitative purposes as defined by the specific USP monograph.[12]

  • AccuStandard : AccuStandard is a certified reference material producer and provides a Certificate of Analysis with its products. Their 1,3-Dinitroglycerin is classified as a Certified Reference Material.[8]

Metabolic Pathway of Nitroglycerin

Nitroglycerin undergoes metabolism in the body, primarily through the action of the mitochondrial aldehyde dehydrogenase (mtALDH) enzyme, to form its active metabolites, 1,2-dinitroglycerin and 1,3-dinitroglycerin. These metabolites are then further metabolized to mononitrates.

Nitroglycerin_Metabolism GTN Glyceryl Trinitrate (Nitroglycerin) GDN_12 1,2-Dinitroglycerin GTN->GDN_12 mtALDH GDN_13 1,3-Dinitroglycerin GTN->GDN_13 mtALDH GMN Mononitroglycerin Metabolites GDN_12->GMN NO Nitric Oxide (NO) GDN_12->NO GDN_13->GMN GDN_13->NO LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with CRM & IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HPLC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

References

Safety Operating Guide

Proper Disposal Procedures for 1,3-Dinitroglycerin-d5: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,3-Dinitroglycerin-d5, an energetic material requiring specialized handling. The following procedures are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is an explosive material and must be handled with extreme caution.[1] All operations involving this compound should be conducted in a designated area, such as a fume hood with a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves.[2] Develop a comprehensive safety plan before beginning any work with energetic materials.[3] The quantity of energetic material should be kept to a minimum for any given procedure.

Disposal Plan Overview

The primary and recommended method for the disposal of this compound at a laboratory scale is through chemical neutralization. This process involves the decomposition of the energetic material into non-explosive byproducts.

Chemical Neutralization: Alkaline Hydrolysis

Alkaline hydrolysis is an effective method for neutralizing nitrate (B79036) esters like this compound.[4][5] The process involves the use of a basic solution, such as sodium hydroxide (B78521) (NaOH), to break down the molecule.

Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis

This protocol is designed for the safe neutralization of small quantities of this compound.

Materials:

  • This compound waste (in a suitable solvent if applicable)

  • Sodium hydroxide (NaOH) pellets or a concentrated solution

  • Ethanol (B145695) (or another suitable solvent to ensure miscibility)

  • Large beaker or flask (at least 10 times the volume of the waste solution)

  • Stir plate and stir bar

  • pH meter or pH strips

  • Personal Protective Equipment (PPE): safety glasses, face shield, chemical-resistant gloves, lab coat.

  • Blast shield

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of any incompatible materials.

    • Place a blast shield in front of the experimental setup.

    • Don all required PPE.

  • Dilution:

    • If the this compound is in a solid form or a non-miscible solvent, dissolve or dilute it in a suitable solvent like ethanol to a concentration not exceeding 1% (w/v). This is a critical safety step to reduce the detonation risk.

  • Preparation of Hydrolysis Solution:

    • In a large beaker, prepare a 2M solution of sodium hydroxide in a 90:10 ethanol/water mixture. The volume of this solution should be at least ten times the volume of the dinitroglycerin solution to be neutralized.

  • Neutralization:

    • Place the beaker with the NaOH solution on a stir plate and begin gentle stirring.

    • Slowly, and in small portions, add the this compound solution to the stirring NaOH solution. CAUTION: Do not add the base to the dinitroglycerin solution.

    • Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, pause the addition and allow the solution to cool.

  • Reaction Time and Verification:

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

    • After the reaction period, test the pH of the solution to ensure it remains alkaline (pH > 12).

    • While laboratory-grade verification of complete destruction would require analytical techniques such as HPLC or GC-MS, for routine disposal, a prolonged reaction time under strongly basic conditions is the standard practice.

  • Final Disposal:

    • Once the neutralization is complete, the resulting solution can be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Ensure the waste container is properly labeled with its contents.

Decontamination of Surfaces and Equipment

Any surfaces, glassware, or equipment that have come into contact with this compound must be decontaminated.

Decontamination Protocol:

  • Initial Wipe-Down: Carefully wipe all potentially contaminated surfaces with absorbent pads wetted with a solvent such as ethanol to remove gross contamination.

  • Alkaline Wash: Prepare a 1M solution of sodium hydroxide in 70% ethanol.

  • Application: Liberally apply the NaOH solution to the surfaces and allow for a contact time of at least one hour. For glassware and equipment, they can be submerged in this solution.

  • Rinsing: Thoroughly rinse the surfaces and equipment with water.

  • Final Cleaning: Wash with a standard laboratory detergent and perform a final rinse with deionized water.

  • Waste Disposal: All wipes, pads, and cleaning solutions should be collected and disposed of as hazardous waste.

Disposal Methods Overview

Disposal MethodDescriptionKey ParametersSuitability
Alkaline Hydrolysis Chemical decomposition using a strong base.Reagent: Sodium Hydroxide (NaOH) Concentration: 1-2 M Solvent: Ethanol/Water mixture Time: >24 hoursLaboratory Scale: Highly suitable for small quantities.
Incineration High-temperature destruction.Requires a specialized hazardous waste incinerator with off-gas treatment.Industrial Scale: Suitable for larger quantities but must be handled by a licensed disposal facility. Not for laboratory use.
Detonation Controlled explosion.Conducted at a specialized facility by trained personnel.Bulk Quantities: For disposal of large amounts of energetic materials. Not applicable to laboratory settings.

Logical Workflow for Disposal

DisposalWorkflow start Start: this compound Waste safety Don Appropriate PPE start->safety dilute Dilute Waste to <1% in Solvent (e.g., Ethanol) safety->dilute prepare_base Prepare 2M NaOH in 90% Ethanol dilute->prepare_base neutralize Slowly Add Waste to Stirring NaOH Solution prepare_base->neutralize react Stir for >24 Hours at Room Temperature neutralize->react verify Check for Alkalinity (pH > 12) react->verify dispose Dispose of Neutralized Solution as Hazardous Waste via EHS verify->dispose end End of Procedure dispose->end

Caption: Logical workflow for the chemical neutralization of this compound.

References

Essential Safety and Logistics for Handling 1,3-Dinitroglycerin-d5

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND OPERATIONAL GUIDE

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Dinitroglycerin-d5. The following procedures are designed to ensure safe handling, storage, and disposal of this energetic and potentially hazardous material. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated compound, the following guidance is synthesized from information on the non-deuterated analogue, 1,3-Dinitroglycerin, and general best practices for handling deuterated and hazardous compounds. Extra caution is strongly advised.

Core Hazards and Precautions

1,3-Dinitroglycerin is classified as a highly flammable liquid and vapor, and it is a serious eye irritant.[1] As with other nitrate (B79036) esters, it should be treated as a potentially explosive compound, sensitive to shock, friction, and heat. The deuteration of the molecule is not expected to significantly alter these primary hazards.

Key Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Data Presentation: Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name (1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitratePubChem
Molecular Formula C₃HD₅N₂O₇Alentris Research
Molecular Weight 187.1 g/mol Alentris Research
Physical State Not specified, likely a liquid or solid in solution-
Solubility Likely soluble in organic solvents such as acetonitrileCerilliant

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound.

EquipmentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and potential detonation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.To prevent skin absorption, which can be a route of exposure for nitroglycerin compounds.
Body Protection Flame-retardant lab coat.To protect against spills and fire hazards.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling outside of a fume hood or if aerosolization is possible.To prevent inhalation of any vapors or aerosols.

Experimental Protocols: Step-by-Step Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as oxidizing agents.

  • Given that it is a deuterated compound, store it under an inert atmosphere (e.g., argon or nitrogen) to prevent isotopic exchange with atmospheric moisture.[2][3]

  • The storage location should be in a designated and properly labeled area for explosive or highly reactive materials.

Handling:

  • All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Use only non-sparking tools and equipment.

  • Avoid any actions that could create friction or shock.

  • When transferring the substance, use appropriate techniques to avoid spills.

  • Keep the container tightly closed when not in use.

Disposal Plan: The disposal of this compound waste must be handled with extreme care, following all local, state, and federal regulations.

  • Waste Segregation: All materials contaminated with this compound (e.g., pipette tips, vials, gloves) should be segregated as hazardous waste.

  • Decontamination: If possible and safe, rinse contaminated labware with a suitable solvent (e.g., acetone) in a fume hood. The rinseate must be collected as hazardous waste.

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the waste and stored in a secondary containment bin.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this material down the drain or in regular trash.

Emergency Procedures

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.
Fire In case of a fire, evacuate the area immediately. Do not attempt to fight the fire. Use a fire extinguisher rated for chemical fires only if you are trained to do so and it is safe.

Mandatory Visualization: Handling and Disposal Workflow

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_disposal Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Use Non-Sparking Tools Use Non-Sparking Tools Work in Fume Hood->Use Non-Sparking Tools Transfer and Use Transfer and Use Use Non-Sparking Tools->Transfer and Use Close Container Close Container Transfer and Use->Close Container Emergency Emergency Transfer and Use->Emergency Segregate Waste Segregate Waste Close Container->Segregate Waste Collect in Labeled Container Collect in Labeled Container Segregate Waste->Collect in Labeled Container Store for Pickup Store for Pickup Collect in Labeled Container->Store for Pickup Professional Disposal Professional Disposal Store for Pickup->Professional Disposal End End Professional Disposal->End Start Start Start->Don PPE Follow Emergency Procedures Follow Emergency Procedures Emergency->Follow Emergency Procedures

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.